N-Boc-1-pivaloyl-D-erythro-sphingosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H53NO5 |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32) |
Clé InChI |
FNDFSKJECZVDNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential synthetic pathway for N-Boc-1-pivaloyl-D-erythro-sphingosine, a selectively protected sphingosine derivative crucial for the synthesis of complex sphingolipids and related bioactive molecules. The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group on the C2 amino group and the pivaloyl (Piv) group on the C1 primary hydroxyl group allows for regioselective modifications at other positions of the sphingosine backbone. This guide consolidates information from established synthetic methodologies for protected sphingoid bases to propose a viable and efficient synthesis route.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available D-erythro-sphingosine. The pathway involves the selective protection of the amino group followed by the regioselective acylation of the primary hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for similar transformations on sphingosine and related amino alcohols.
Step 1: Synthesis of N-Boc-D-erythro-sphingosine
This step involves the selective protection of the amino group of D-erythro-sphingosine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
D-erythro-Sphingosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-erythro-sphingosine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate to the solution.[][2]
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.[2]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 5% citric acid solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-erythro-sphingosine.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the regioselective pivaloylation of the primary hydroxyl group at the C1 position of N-Boc-D-erythro-sphingosine.
Materials:
-
N-Boc-D-erythro-sphingosine
-
Pivaloyl chloride (PivCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) or pyridine to the solution.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes expected quantitative data for the synthesis based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | N-Boc Protection | D-erythro-Sphingosine | N-Boc-D-erythro-sphingosine | Boc₂O, Et₃N | 90-98 |
| 2 | O-Pivaloylation | N-Boc-D-erythro-sphingosine | This compound | PivCl, Et₃N | 85-95 |
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of the target molecule is outlined below.
Caption: Workflow for the synthesis and purification of the target molecule.
This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers should optimize the described conditions to suit their specific laboratory settings and scales. The strategic use of protecting groups as outlined here is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex and biologically important molecules.
References
chemical and physical properties of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental long-chain amino alcohol that serves as the backbone for a vast array of complex sphingolipids. The strategic placement of the tert-butoxycarbonyl (Boc) group on the C2-amino group and the pivaloyl (Piv) group on the C1-hydroxyl group renders this molecule a valuable intermediate in the chemical synthesis of various sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These protecting groups offer orthogonal stability, allowing for selective deprotection and further chemical modifications at specific positions of the sphingosine backbone. This guide provides an in-depth overview of the known chemical and physical properties of this compound, its synthetic context, and its relevance in the broader field of sphingolipid research.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for the parent compound, D-erythro-sphingosine, for comparison. The properties of the protected derivative are influenced by the addition of the Boc and pivaloyl groups, which increase its molecular weight and lipophilicity.
| Property | This compound | D-erythro-sphingosine |
| CAS Number | 342649-71-2[1] | 123-78-4[2] |
| Molecular Formula | C₂₈H₅₃NO₅ | C₁₈H₃₇NO₂ |
| Molecular Weight | 483.72 g/mol [3] | 299.5 g/mol [2] |
| Appearance | Likely a white to off-white solid | Solid[2] |
| Melting Point | Not reported | 67 °C[2] |
| Boiling Point | Not reported | Not available |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and DMSO. | Soluble in ethanol and dimethylformamide (DMF); sparingly soluble in DMSO. |
| Storage | Typically stored at -20°C for long-term stability. | Stored at -20°C. |
Synthesis and Handling
Synthetic Utility
This compound is primarily utilized as a building block in the multi-step synthesis of complex sphingolipids. The Boc protecting group on the amine is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The pivaloyl ester protecting the primary hydroxyl group is more robust and typically requires basic conditions for removal, for instance, using sodium methoxide in methanol. This orthogonal protection strategy is crucial for directing chemical reactions to other positions on the sphingosine molecule, such as the C3-hydroxyl group, which is often a site for glycosylation or phosphorylation.
A general synthetic workflow involving such a protected sphingosine derivative is depicted below:
Experimental Protocols
General Protocol for Boc Protection of Sphingosine:
-
Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N-Boc-sphingosine by column chromatography.
General Protocol for Pivaloyl Protection of the C1-Hydroxyl Group:
-
Dissolve N-Boc-sphingosine in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine.
-
Cool the solution in an ice bath.
-
Add pivaloyl chloride dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product and purify by column chromatography to yield this compound.
Safety and Handling: As with many fine chemicals, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the supplier's Safety Data Sheet (SDS).
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely published. However, the expected spectral features can be inferred from the structure and data available for similar compounds.
-
¹H NMR: The spectrum would show characteristic signals for the long alkyl chain, the vinyl protons of the double bond, protons on the sphingoid backbone, and distinct signals for the bulky tert-butyl groups of the Boc and pivaloyl protecting groups.
-
¹³C NMR: The spectrum would display signals for the numerous carbons of the alkyl chain, the olefinic carbons, the carbons of the sphingoid backbone, and the carbonyl and quaternary carbons of the protecting groups.
-
IR Spectroscopy: Key vibrational bands would include those for the N-H stretch (carbamate), C=O stretches (carbamate and ester), C-O stretches, and C=C stretch.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (483.72 g/mol ), along with characteristic fragmentation patterns resulting from the loss of the protecting groups and cleavage of the sphingoid backbone.
Biological Context and Signaling Pathways
This compound itself is not expected to be biologically active in the same manner as its parent molecule, sphingosine, or its phosphorylated metabolite, sphingosine-1-phosphate (S1P). The protecting groups block the functional moieties required for interaction with enzymes and receptors. Its primary role is as a synthetic precursor to biologically active sphingolipids.
Sphingolipids are crucial components of cell membranes and are involved in a complex network of signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, migration, and inflammation.[4][5] The central molecule in many of these pathways is ceramide, which can be generated de novo or from the hydrolysis of sphingomyelin. Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4]
Ceramide and S1P often exert opposing effects, creating a "sphingolipid rheostat" that determines cell fate. Generally, ceramide is pro-apoptotic, while S1P is pro-survival and pro-proliferative.[4] S1P acts as an extracellular signaling molecule by binding to a family of G protein-coupled receptors (S1PR₁₋₅), initiating downstream signaling cascades.
The synthesis of analogs of these bioactive sphingolipids, facilitated by intermediates like this compound, is essential for dissecting these complex signaling pathways and for the development of potential therapeutic agents targeting sphingolipid metabolism.
Conclusion
This compound is a key synthetic intermediate for researchers in the field of sphingolipid biology and chemistry. Its orthogonal protecting groups allow for precise chemical manipulation of the sphingosine backbone, enabling the synthesis of a wide range of complex sphingolipids and their analogs. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented, its properties can be inferred from its structure and the behavior of similar protected sphingoid bases. A deeper understanding of the synthesis and handling of such intermediates is crucial for advancing our knowledge of the multifaceted roles of sphingolipids in health and disease and for the development of novel therapeutic strategies.
References
- 1. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-2,3-N,O-acetonide-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-Boc-1-pivaloyl-D-erythro-sphingosine in Advancing Sphingolipid Metabolism Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane biology. The intricate network of sphingolipid metabolism, with its key enzymes and signaling molecules, presents numerous targets for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Understanding the dynamics of this metabolic pathway is paramount for the development of novel drugs. N-Boc-1-pivaloyl-D-erythro-sphingosine, a chemically-protected derivative of D-erythro-sphingosine, serves as a cornerstone in the synthesis of sophisticated molecular probes. While not biologically active itself, its strategic use as a synthetic intermediate enables the creation of tools essential for dissecting the complexities of sphingolipid metabolism. This technical guide provides an in-depth overview of the role of this compound, focusing on its application in the synthesis of research tools and their use in quantitative biochemical and cellular assays.
The Strategic Importance of Protected Sphingosine in Probe Synthesis
D-erythro-sphingosine, the backbone of most mammalian sphingolipids, possesses reactive functional groups—an amino group and two hydroxyl groups—that necessitate protection during chemical synthesis to achieve regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group on the amino function and the pivaloyl group on the primary hydroxyl of this compound provide robust protection that can be selectively removed under specific conditions. This allows for the precise modification of the sphingosine backbone to introduce reporter tags such as fluorophores, radioactive isotopes, or affinity labels like biotin.
The synthesis of these molecular probes is a critical first step in designing experiments to investigate the activity of key enzymes in sphingolipid metabolism, such as sphingosine kinases (SphK) and ceramide synthases (CerS), and to visualize the trafficking of sphingolipids within the cell.
Applications in Studying Key Enzymes of Sphingolipid Metabolism
Sphingosine Kinase (SphK)
Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. To study the activity of SphK1 and SphK2, researchers utilize synthetic sphingosine analogs.
Quantitative Data from SphK Assays using Synthetic Probes
The use of synthetic sphingosine substrates allows for the determination of key kinetic parameters of sphingosine kinases. Below is a summary of Michaelis-Menten constants (Km) determined for various synthetic sphingosine analogs.
| Substrate | Enzyme | Km (µM) | Reference |
| Fluorescently Labeled Sphingosine | Sphingosine Kinase | 38 ± 18 | [1] |
| Biotinylated Sphingosine | Human Sphingosine Kinase 1 (hSK1) | Similar to Sphingosine | [2] |
| Biotinylated Sphingosine | Human Sphingosine Kinase 2 (hSK2) | Similar to Sphingosine | [2] |
| FTY720 (Sphingosine Analog) | Sphingosine Kinase 2 (SphK2) | 22 | [3] |
| Sphingosine | Endogenous SphK (U937 cells) | 6 | [3] |
| Sphingosine | Endogenous SphK (mouse kidney) | 7 | [3] |
| FTY720 | Endogenous SphK (U937 cells) | 19 | [3] |
| FTY720 | Endogenous SphK (mouse kidney) | 16 | [3] |
Experimental Protocol: In Vitro Sphingosine Kinase Activity Assay using a Fluorescent Sphingosine Analog
This protocol outlines a general method for measuring SphK activity using a fluorescently labeled sphingosine substrate, which can be synthesized from a protected precursor like this compound.
Materials:
-
Purified recombinant SphK1 or SphK2
-
Fluorescent sphingosine analog (e.g., NBD-sphingosine)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM ATP)
-
Lipid vesicles (e.g., phosphatidylserine)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, lipid vesicles, and the fluorescent sphingosine analog in the wells of a 96-well microplate.
-
Initiate the reaction by adding the purified SphK enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).
-
Separate the phosphorylated fluorescent product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent signal of the phosphorylated product using a plate reader or fluorescence detector.
-
Calculate the enzyme activity based on the amount of product formed over time.
Ceramide Synthase (CerS)
Ceramide synthases are a family of enzymes that catalyze the N-acylation of sphingoid bases to form ceramides, the central hub of sphingolipid metabolism. Fluorescently labeled sphinganine (dihydrosphingosine), a precursor to sphingosine, is often used as a substrate in CerS assays.
Quantitative Data from CerS Assays using Synthetic Probes
The affinity of ceramide synthases for synthetic substrates can be determined to validate their use in activity assays.
| Substrate | Fatty Acyl-CoA | Km (µM) | Reference |
| NBD-sphinganine | C16:0 CoA | 1.16 ± 0.36 | [4] |
| Unlabeled sphinganine | C16:0 CoA | 1.16 ± 0.36 | [4] |
| NBD-sphinganine | C24:1 CoA | 3.61 ± 1.86 | [4] |
| Unlabeled sphinganine | C24:1 CoA | 3.05 ± 0.81 | [4] |
Experimental Protocol: In Vitro Ceramide Synthase Activity Assay using a Fluorescent Sphinganine Analog
This protocol describes a method for measuring CerS activity using a fluorescent sphinganine substrate.
Materials:
-
Cell or tissue homogenates containing CerS activity
-
Fluorescent sphinganine analog (e.g., NBD-sphinganine)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
Bovine serum albumin (BSA)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and cell/tissue homogenate in the wells of a 96-well microplate.
-
Add the fatty acyl-CoA to the wells.
-
Initiate the reaction by adding the fluorescent sphinganine analog.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a mixture of chloroform and methanol.
-
Separate the fluorescent ceramide product from the unreacted substrate using solid-phase extraction or TLC.
-
Elute the fluorescent ceramide and quantify the fluorescence using a plate reader.
-
Determine the CerS activity based on the rate of fluorescent ceramide formation.
Visualizing Sphingolipid Metabolism and Experimental Workflows
Signaling Pathway
References
- 1. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Role of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids and a bioactive signaling molecule in its own right. The introduction of the tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl fundamentally alters the molecule's chemical properties and, consequently, its biological activity. This technical guide synthesizes the current understanding of this compound, highlighting the implications of its protective groups on its mechanism of action within a cellular context. Due to the nature of this compound as a protected synthetic intermediate, publicly available data on its specific biological mechanism of action, quantitative cellular activity, and detailed experimental protocols are limited. This guide, therefore, draws inferences from the well-established roles of its parent molecule, sphingosine, and the known functions of the Boc and pivaloyl protecting groups.
Introduction to Sphingosine and Its Bioactive Derivatives
Sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P) and ceramide, are critical players in a multitude of cellular processes. These bioactive lipids are integral to cell membrane structure and are key signaling molecules that regulate cell growth, differentiation, apoptosis, and inflammation. The free amino and hydroxyl groups of sphingosine are crucial for its biological activity, allowing it to be phosphorylated by sphingosine kinases to form S1P or acylated to form ceramides. S1P, for instance, acts as a ligand for a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that influence cell survival and trafficking.
The Impact of Boc and Pivaloyl Protecting Groups
The defining features of this compound are the bulky and chemically robust protecting groups attached to its key functional moieties.
-
N-tert-butyloxycarbonyl (Boc) Group: This group protects the C2 amino group of the sphingosine backbone. The presence of the Boc group prevents the acylation of the amine to form ceramide and also sterically hinders potential interactions with enzymes or receptors that would normally bind to the free amine.
-
1-Pivaloyl Group: This group protects the C1 primary hydroxyl group. This protection blocks the phosphorylation of sphingosine by sphingosine kinases, thereby preventing the formation of the potent signaling molecule S1P.
These modifications effectively render this compound biologically inert in pathways where the amino and primary hydroxyl groups of sphingosine are required for activity. It is therefore most commonly utilized as a synthetic intermediate in the chemical synthesis of more complex sphingolipids or as a negative control in biological experiments to probe the importance of the free functional groups of sphingosine.
Postulated Cellular Behavior
Given the presence of the protecting groups, the direct mechanism of action of this compound in cells is likely to be minimal compared to its unprotected counterpart. Its primary role in a research context would be to serve as a baseline to dissect the specific contributions of the amino and hydroxyl functionalities of sphingosine in cellular signaling.
Logical Relationship of this compound to Bioactive Sphingolipids
Caption: Synthetic protection of sphingosine blocks its conversion to bioactive metabolites.
Potential, Non-Canonical Effects
While the primary roles of the functional groups are blocked, it is conceivable that the highly lipophilic nature of this compound could lead to its incorporation into cellular membranes. This might cause non-specific effects on membrane fluidity, lipid raft formation, or the activity of membrane-associated proteins. However, such effects would be distinct from the canonical signaling pathways of sphingosine and its derivatives and would require specific experimental validation.
Experimental Protocols
As there are no established biological activities for this compound, detailed experimental protocols for its use in studying a specific mechanism of action are not available. However, in its capacity as a negative control, the following general workflow would be applicable.
Experimental Workflow for Use as a Negative Control
Caption: Workflow for using the protected sphingosine as a negative control.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or Ki values, detailing the biological activity of this compound. Any such data would be highly dependent on the specific assay and cell type used and would likely demonstrate a lack of activity in pathways mediated by unprotected sphingosine.
Conclusion and Future Directions
This compound is a valuable tool for the chemical synthesis and study of sphingolipids. Its mechanism of action in cells is primarily one of inaction in the canonical sphingolipid signaling pathways, owing to the protection of its key functional groups. This makes it an excellent negative control for dissecting the specific roles of the amino and hydroxyl groups of sphingosine in cellular signaling.
Future research could explore potential non-canonical effects of this molecule, such as its impact on membrane biophysics. However, for researchers investigating sphingolipid signaling, its primary utility will remain as a synthetic intermediate and a crucial control compound to ensure the specificity of the observed effects of bioactive sphingolipids.
A Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine: A Key Intermediate in Sphingolipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a crucial protected intermediate in the chemical synthesis of ceramides and other complex sphingolipids. This document details its commercial availability, physicochemical properties, and its application in the synthesis of bioactive lipids. Furthermore, it outlines the significant signaling pathways in which the resulting sphingolipids participate.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 342649-71-2) is commercially available from several chemical suppliers catering to the research and development market.[1] It serves as a stable, protected form of D-erythro-sphingosine, facilitating its use in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group protects the amine, while the pivaloyl group protects the primary hydroxyl group, allowing for selective modification of other parts of the molecule. A related compound, this compound-2,3-N,O-acetonide, is also commercially available, offering additional protection of the secondary hydroxyl groups.[2][3][4]
Below is a summary of the typical physicochemical data for this compound, compiled from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate information.
| Property | Data |
| Chemical Formula | C₂₈H₅₃NO₅ |
| Molecular Weight | 483.7 g/mol |
| CAS Number | 342649-71-2 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Storage Conditions | Store at -20°C for long-term stability |
Application in Ceramide Synthesis: Experimental Protocols
This compound is primarily used as a starting material for the synthesis of various ceramides. The synthesis involves a two-step process: deprotection of the Boc and pivaloyl groups, followed by N-acylation with a fatty acid of choice.
Deprotection of this compound
A two-step deprotection is required to liberate the free D-erythro-sphingosine.
Step 1: Acidic Deprotection of the N-Boc Group
The N-Boc group is labile under acidic conditions. A common procedure involves the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent.
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane to the solution at 0°C.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1-O-pivaloyl-D-erythro-sphingosine can be purified by silica gel column chromatography.
-
Step 2: Basic Deprotection of the 1-O-Pivaloyl Group
The pivaloyl ester is typically removed under basic conditions.
-
Materials:
-
1-O-pivaloyl-D-erythro-sphingosine
-
Methanol
-
Potassium carbonate or sodium methoxide
-
-
Procedure:
-
Dissolve the 1-O-pivaloyl-D-erythro-sphingosine in methanol.
-
Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude D-erythro-sphingosine can be purified by recrystallization or silica gel chromatography.
-
N-Acylation to form Ceramide
The free sphingosine is then acylated with a fatty acid to form the desired ceramide.
-
Materials:
-
D-erythro-sphingosine
-
Fatty acid of choice (e.g., palmitic acid, stearic acid)
-
Coupling agent (e.g., EDC, DCC)
-
Activation agent (e.g., HOBt, NHS)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Base (e.g., triethylamine, DIPEA)
-
-
Procedure:
-
Dissolve the fatty acid in an anhydrous solvent.
-
Add the coupling agent and activation agent and stir for a short period to activate the carboxylic acid.
-
In a separate flask, dissolve D-erythro-sphingosine in the same anhydrous solvent and add the base.
-
Add the activated fatty acid solution to the sphingosine solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter off any precipitates (e.g., DCU if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ceramide by silica gel column chromatography.
-
Caption: Workflow for the synthesis of ceramide from this compound.
Involvement in Cellular Signaling Pathways
While this compound itself is a synthetic precursor and not biologically active, the ceramides and other sphingolipids derived from it are central players in a multitude of cellular signaling pathways. These lipids are not merely structural components of cell membranes but also act as second messengers that regulate critical cellular processes.
Ceramide-Mediated Signaling
Ceramide is a key signaling molecule involved in apoptosis, cell cycle arrest, and cellular senescence.[6] It can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, or the salvage pathway.[7][8]
Ceramide exerts its effects by modulating the activity of various downstream effector proteins and by altering the biophysical properties of cellular membranes. Key signaling events initiated by ceramide include:
-
Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A, leading to the dephosphorylation and regulation of key signaling proteins like Akt/PKB and members of the Bcl-2 family.
-
Inhibition of Pro-Survival Pathways: It can inhibit pro-survival signaling cascades, such as the PI3K/Akt pathway.
-
Modulation of Kinase Cascades: Ceramide can influence the MAP kinase pathways, often promoting the activation of stress-activated protein kinases like JNK and p38.
-
Formation of Ceramide-Rich Platforms: In cellular membranes, ceramide can self-associate to form microdomains that serve as platforms for the recruitment and activation of signaling proteins.
Caption: Key downstream targets and cellular outcomes of ceramide signaling.
Sphingosine-1-Phosphate (S1P) Signaling
Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P generally acts in opposition to ceramide, promoting cell survival, proliferation, and migration. It functions as both an intracellular second messenger and an extracellular ligand for a family of G protein-coupled receptors (S1PR₁₋₅).
The "sphingolipid rheostat" is a concept that describes the balance between the levels of pro-apoptotic ceramide and pro-survival S1P, which can determine the fate of a cell.
Key signaling events mediated by S1P include:
-
Receptor-Mediated Signaling: Extracellular S1P binds to its receptors on the cell surface, activating downstream signaling pathways such as Ras/ERK, PI3K/Akt, PLC, and Rac, which regulate cell proliferation, survival, and migration.
-
Intracellular Targets: Intracellular S1P can also directly modulate the activity of target proteins, although these mechanisms are less well-defined than its receptor-mediated actions.
-
Immune Cell Trafficking: The gradient of S1P between lymphoid organs and the blood is crucial for lymphocyte egress and immune surveillance.
Caption: Overview of the S1P signaling pathway, from its synthesis to downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-2,3-N,O-ACETONIDE [m.chemicalbook.com]
- 3. atcc360.com [atcc360.com]
- 4. scbt.com [scbt.com]
- 5. reddit.com [reddit.com]
- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Technical Guide: Spectroscopic and Synthetic Profile of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, MS) and a proposed synthetic protocol for the sphingolipid derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine. This information is crucial for researchers working on the synthesis, characterization, and application of modified sphingosines in various fields, including drug development and biochemical assays.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. Spectra are referenced to a standard solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.75 | dt | 1H | H-5 (vinylic) |
| ~5.50 | dd | 1H | H-4 (vinylic) |
| ~4.30 | m | 1H | H-3 |
| ~4.15 | dd | 1H | H-1a |
| ~3.95 | dd | 1H | H-1b |
| ~3.80 | m | 1H | H-2 |
| ~2.05 | q | 2H | H-6 (allylic) |
| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |
| ~1.25 | br s | ~22H | -(CH₂)₁₁- (C-7 to C-17) |
| ~1.20 | s | 9H | Pivaloyl (-C(CH₃)₃) |
| ~0.88 | t | 3H | H-18 (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | Pivaloyl (C=O) |
| ~156.0 | Boc (C=O) |
| ~134.0 | C-5 (vinylic) |
| ~129.0 | C-4 (vinylic) |
| ~80.0 | Boc (-C (CH₃)₃) |
| ~74.0 | C-3 |
| ~65.0 | C-1 |
| ~55.0 | C-2 |
| ~38.5 | Pivaloyl (-C (CH₃)₃) |
| ~32.0 - 29.0 | -(CH₂)₁₁- and C-6 |
| ~28.5 | Boc (-C(CH₃ )₃) |
| ~27.2 | Pivaloyl (-C(CH₃ )₃) |
| ~22.7 | C-17 |
| ~14.1 | C-18 (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry data is predicted for analysis via Electrospray Ionization (ESI), a common technique for molecules of this type.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₈H₅₃NO₅ |
| Molecular Weight | 483.72 g/mol |
| Exact Mass | 483.392374 Da |
| Predicted ESI-MS Ions | |
| [M+H]⁺ | 484.39965 Da |
| [M+Na]⁺ | 506.38159 Da |
| [M+K]⁺ | 522.35553 Da |
Proposed Experimental Protocols
The following section details a plausible synthetic route and methods for the characterization of this compound.
Synthesis of this compound
The synthesis involves the selective pivaloylation of the primary hydroxyl group at the C-1 position of N-Boc-D-erythro-sphingosine.
-
Materials:
-
N-Boc-D-erythro-sphingosine
-
Pivaloyl chloride
-
Pyridine (or a non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (approximately 1.5 equivalents) to the solution.
-
Slowly add pivaloyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into an ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions ([M+Na]⁺, [M+K]⁺).
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: Synthesis and characterization workflow for this compound.
Technical Guide: Solubility and Stability of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a protected form of D-erythro-sphingosine, a fundamental backbone of sphingolipids, which are critical components of cell membranes and key players in cellular signaling. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl (Piv) group on the primary hydroxyl provide orthogonality in synthetic strategies, allowing for selective deprotection and modification. A thorough understanding of the solubility and stability of this intermediate is crucial for its effective handling, storage, and use in the synthesis of complex sphingolipids and glycosphingolipids for drug development and biological research. This guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound.
Physicochemical Properties
Solubility Data
The solubility of this compound is predicted to be highest in non-polar organic solvents due to the hydrophobic nature of the sphingosine backbone and the protecting groups. Its solubility in aqueous solutions is expected to be negligible.
| Solvent | Predicted Solubility | Notes |
| Dichloromethane (DCM) | High | Expected to be freely soluble. |
| Chloroform | High | Expected to be freely soluble. |
| Tetrahydrofuran (THF) | High | Expected to be freely soluble. |
| Ethyl Acetate | Moderate to High | Good solubility is anticipated. |
| Methanol | Moderate | May require slight warming or sonication. |
| Ethanol | Moderate | Similar to methanol, good solubility is expected.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A common solvent for sphingolipids.[1][2] |
| N,N-Dimethylformamide (DMF) | Moderate to High | Another common solvent for sphingolipids.[1][2] |
| Acetonitrile | Low to Moderate | May have limited solubility. |
| Water | Very Low | Essentially insoluble. |
| Hexane | Low to Moderate | May be soluble in non-polar solvents. |
Stability Profile
The stability of this compound is dictated by the lability of the Boc and pivaloyl protecting groups under various conditions. The primary degradation pathways are anticipated to be acid-catalyzed cleavage of the Boc group and hydrolysis of the pivaloyl ester.
| Condition | Predicted Stability | Potential Degradation Products | Notes |
| pH | |||
| Acidic (pH < 4) | Unstable | 1-pivaloyl-D-erythro-sphingosine, isobutylene, CO2 | The N-Boc group is highly susceptible to cleavage under acidic conditions. |
| Neutral (pH 6-8) | Stable | - | Expected to be stable for short-term handling and storage. |
| Basic (pH > 9) | Moderately Stable | N-Boc-D-erythro-sphingosine, pivalic acid | The pivaloyl ester is more resistant to hydrolysis than simpler esters but can be cleaved under stronger basic conditions or prolonged exposure. |
| Temperature | |||
| -20°C | Highly Stable | - | Recommended for long-term storage. |
| 4°C | Stable | - | Suitable for short-term storage. |
| Room Temperature | Moderately Stable | Gradual degradation may occur over extended periods. | Should be stored protected from light. |
| Elevated (>40°C) | Unstable | Accelerated degradation of both protecting groups. | Avoid high temperatures. |
| Light | Moderately Stable | - | As a general precaution for complex organic molecules, storage in amber vials or in the dark is recommended to prevent potential photochemical degradation. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a method for determining the solubility of the compound in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.
Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Selected organic solvents (e.g., Dichloromethane, Methanol, DMSO)
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount (e.g., 5-10 mg) of this compound into several vials.
-
To each vial, add a different solvent in small, precise increments (e.g., 100 µL).
-
After each addition, vortex and sonicate the mixture for a set period (e.g., 10 minutes) to facilitate dissolution.
-
Continue adding solvent until a small amount of undissolved solid remains, indicating a saturated solution.
-
Equilibrate the saturated solutions on a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Centrifuge the equilibrated vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop an HPLC method for the quantification of this compound. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Inject the diluted supernatant and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.
-
Stability Indicating Assay Protocol (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and determine the stability of the compound under various stress conditions.
Workflow for Stability Indicating Assay
Caption: Workflow for stability indicating assay.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS/MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time-Point Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For acidic and basic samples, neutralize the solution before analysis.
-
Analyze all samples by a stability-indicating HPLC-MS/MS method. The method should be able to separate the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time for each condition.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.
-
Determine the degradation kinetics if possible.
-
Signaling Pathways
This compound is a synthetic intermediate and not directly involved in signaling pathways. However, its deprotected product, D-erythro-sphingosine, is a central molecule in sphingolipid metabolism and signaling. The following diagram illustrates a simplified overview of the sphingolipid metabolic pathway.
Simplified Sphingolipid Metabolism
Caption: Simplified sphingolipid metabolism.
Conclusion
While specific quantitative data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its handling and characterization based on the known properties of related compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility and stability profiles essential for its application in the synthesis of complex sphingolipids for therapeutic and research purposes. Adherence to proper storage and handling conditions is paramount to ensure the integrity of this valuable synthetic intermediate.
References
An In-depth Technical Guide to Deprotection Strategies for N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deprotection methodologies for N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids and related bioactive molecules. The strategic removal of the tert-butyloxycarbonyl (Boc) and pivaloyl (Piv) protecting groups is critical for subsequent synthetic transformations. This document outlines protocols for selective and simultaneous deprotection, presents quantitative data in comparative tables, and illustrates reaction workflows using process diagrams.
Introduction: The Strategic Importance of Deprotection
D-erythro-sphingosine and its derivatives are fundamental components of cell membranes and are involved in crucial signaling pathways. The synthesis of these complex molecules often requires a robust protecting group strategy to mask the reactive amine and hydroxyl functionalities. The N-Boc group is favored for its stability under basic and nucleophilic conditions, while the pivaloyl ester provides sterically hindered protection for the primary C1-hydroxyl group, resistant to a range of reagents.
The selective or complete removal of these groups is a pivotal step in the synthesis of ceramides, glycosphingolipids, and other analogues for therapeutic and research applications. The choice of deprotection method depends on the desired outcome—unmasking the amine, the primary alcohol, or both—and the compatibility of other functional groups within the molecule, such as the C3-hydroxyl and the C4-C5 double bond.
Below is the chemical structure of the substrate, highlighting the target protecting groups.
Caption: Structure of this compound.
Selective Deprotection of the N-Boc Group
The removal of the N-Boc group is most commonly achieved under acidic conditions, which protonate the carbamate and lead to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] Pivaloyl esters are generally stable under these mild acidic conditions, allowing for high selectivity.
References
In-Depth Technical Guide: Structural Analogs of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1-pivaloyl-D-erythro-sphingosine is a key synthetic intermediate, strategically equipped with protecting groups to facilitate the synthesis of a diverse array of sphingosine analogs. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl allow for selective modification at other positions of the sphingosine backbone. This technical guide provides a comprehensive overview of the structural analogs derived from this and similar protected sphingosine precursors, with a focus on their synthesis, biological activities, and therapeutic potential. Particular attention is given to their role as modulators of the sphingolipid signaling pathway, a critical regulator of numerous cellular processes. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
The Sphingolipid Signaling Pathway: A Core Therapeutic Target
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular functions, including proliferation, apoptosis, inflammation, and cell migration.[1][2] The balance between key sphingolipid metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), often dictates cell fate.[3] This delicate equilibrium is maintained by a series of enzymes that constitute the sphingolipid metabolic pathway, making them attractive targets for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5]
The central molecule, sphingosine, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate diverse physiological processes.[4] The development of small molecule inhibitors of SphKs is a major focus of drug discovery efforts, aiming to modulate the levels of S1P and thereby influence cellular signaling.[5][6]
Caption: Figure 1: Overview of the Sphingolipid Signaling Pathway.
Synthesis of Sphingosine Analogs from Protected Precursors
The synthesis of structurally diverse sphingosine analogs often starts from protected precursors to ensure stereochemical control and allow for regioselective modifications. This compound serves as an excellent starting material due to the orthogonal nature of the Boc and pivaloyl protecting groups. The N-Boc group is stable under many reaction conditions but can be readily removed with acid, while the O-pivaloyl group is a bulky ester that can be cleaved under basic or reductive conditions.
A general synthetic workflow for the generation of sphingosine analogs from such a protected intermediate is outlined below. This workflow allows for modifications at the C3-hydroxyl group, the C4-C5 double bond, and the hydrophobic tail.
Caption: Figure 2: General Synthetic Workflow for Sphingosine Analogs.
Structural Analogs as Sphingosine Kinase Inhibitors
A significant focus of research on sphingosine analogs has been the development of potent and selective inhibitors of sphingosine kinases (SphK1 and SphK2).[6] These inhibitors are valuable tools for elucidating the roles of SphKs in cellular signaling and hold promise as therapeutic agents. The following tables summarize quantitative data for selected sphingosine analogs that have been reported as SphK inhibitors.
Table 1: Inhibitory Activity of Selected Sphingosine Analogs against SphK1 and SphK2
| Compound ID | Structure | SphK1 Inhibition | SphK2 Inhibition | Reference |
| PF-543 | N/A (Structure proprietary) | Ki = 3.6 nM | >10,000 nM | [8] |
| SLR080811 | N/A (Structure proprietary) | Ki = 12 µM | Ki = 1.3 µM | [8] |
| SKI-II | N/A (Structure proprietary) | IC50 = 5-10 µM | IC50 = 5-10 µM | [9] |
| Compound 14c | N/A (Structure proprietary) | Ki = 18,000 nM | Ki = 90 nM | [8] |
Note: Structures for proprietary compounds are not publicly available.
Experimental Protocols
General Procedure for N-Boc Deprotection
The removal of the N-Boc protecting group is a common step in the synthesis of sphingosine analogs. A typical protocol involves the use of a strong acid in an organic solvent.
Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected sphingosine analog in a minimal amount of dichloromethane (DCM).
-
Add a solution of 20% trifluoroacetic acid (TFA) in DCM (typically 10-20 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.[8]
Sphingosine Kinase Inhibition Assay
The inhibitory activity of synthesized analogs against SphK1 and SphK2 is commonly determined using a radiometric assay that measures the phosphorylation of sphingosine.
Protocol: In Vitro Sphingosine Kinase Assay
-
Prepare a reaction mixture containing recombinant human SphK1 or SphK2 in a suitable kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1% Triton X-100).
-
Add the test compound (sphingosine analog) at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and D-erythro-sphingosine (the substrate).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl).
-
Extract the lipids into an organic solvent (e.g., chloroform/methanol).
-
Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled S1P using a phosphorimager or by liquid scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 or Ki value.[8]
Conclusion and Future Directions
This compound and related protected sphingoid bases are indispensable tools in medicinal chemistry for the development of novel therapeutics targeting the sphingolipid signaling pathway. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for the rational design and discovery of new structural analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of isoform-selective SphK inhibitors, as well as modulators of S1P receptors with tailored signaling profiles. A deeper understanding of the structure-activity relationships of these analogs will be crucial for advancing these promising therapeutic agents into clinical development for a range of human diseases.
References
- 1. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical roles of bioactive sphingolipids in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule inhibitors of sphingosine-1-phosphate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian sphingoid bases: Biophysical, physiological and pathological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceramide Synthesis Using N-Boc-1-pivaloyl-D-erythro-sphingosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are integral structural components of cellular membranes and also function as critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The precise biological function of a ceramide is often dependent on the chain length of its N-acyl group. Consequently, the ability to synthesize specific ceramide species is crucial for research and the development of new therapeutics.
The use of protected sphingosine derivatives, such as N-Boc-1-pivaloyl-D-erythro-sphingosine, offers a strategic advantage in the chemical synthesis of well-defined ceramides. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl (Piv) protecting group on the primary hydroxyl allow for regioselective modifications and controlled N-acylation with a desired fatty acid. This document provides detailed protocols for the synthesis of ceramides using this protected precursor and an overview of ceramide's role in key signaling pathways.
Experimental Protocols
The synthesis of ceramides from this compound is a multi-step process that involves the sequential deprotection of the amine and hydroxyl groups, followed by N-acylation with a fatty acid of choice.
Logical Workflow for Ceramide Synthesis
The overall synthetic strategy is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of ceramide.
Protocol 1: Two-Step Deprotection of this compound
This protocol describes the removal of the N-Boc and O-pivaloyl protecting groups to yield D-erythro-sphingosine.
Step 1: N-Boc Deprotection
The N-Boc group is acid-labile and can be removed under acidic conditions.[2][3]
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-pivaloyl-D-erythro-sphingosine.
-
Step 2: O-Pivaloyl Deprotection
The O-pivaloyl group is typically removed by base-catalyzed hydrolysis.
-
Materials:
-
Crude 1-pivaloyl-D-erythro-sphingosine from Step 1
-
Methanol
-
Potassium carbonate or sodium methoxide
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude 1-pivaloyl-D-erythro-sphingosine in methanol (e.g., 20 mL per gram of substrate).
-
Add a catalytic amount of potassium carbonate or sodium methoxide (e.g., 0.1-0.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a few drops of acetic acid or by adding a mild acidic resin.
-
Remove the solvent under reduced pressure.
-
The crude D-erythro-sphingosine can be purified by silica gel column chromatography using a solvent system such as a gradient of methanol in chloroform or DCM.
-
Protocol 2: N-Acylation of D-erythro-sphingosine to Synthesize Ceramide
This protocol describes the coupling of a fatty acid to the free amine of D-erythro-sphingosine.
-
Materials:
-
Purified D-erythro-sphingosine
-
Fatty acid (e.g., palmitic acid, stearic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or a mixture of DCM/THF
-
Lithium chloride (optional, to improve solubility)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the fatty acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the fatty acid.
-
In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) and DIPEA (2-3 equivalents) in DMF.
-
Add the sphingosine solution to the activated fatty acid solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ceramide product by silica gel column chromatography, typically using a gradient of methanol in chloroform, to yield the pure ceramide.
-
Quantitative Data
The following table summarizes representative reaction parameters and expected outcomes for the synthesis of N-palmitoyl-D-erythro-sphingosine.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| N-Boc Deprotection | TFA | DCM | 0 to RT | 1 - 2 | >95 | >90 (crude) |
| O-Pivaloyl Deprotection | K₂CO₃ | Methanol | RT | 2 - 4 | 85 - 95 | >95 |
| N-Acylation | Palmitic Acid, EDC, HOBt | DMF | RT | 12 - 16 | 70 - 85 | >98 |
Note: Yields and purity are dependent on the specific reaction conditions and purification efficiency.
Ceramide Signaling Pathways
Ceramides are key signaling molecules that mediate cellular responses to stress, leading to apoptosis or cell cycle arrest.
Ceramide-Mediated Apoptosis
Ceramide accumulation, triggered by various stimuli like TNF-α or chemotherapy, can initiate the apoptotic cascade.[4][5]
Caption: Simplified ceramide-mediated apoptosis signaling pathway.
Ceramide's Role in Cell Cycle Arrest
Ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[6][7]
Caption: Ceramide's involvement in G0/G1 cell cycle arrest.
References
- 1. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a chemically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids and a bioactive molecule in its own right. The presence of the N-tert-butyloxycarbonyl (Boc) and 1-O-pivaloyl protecting groups alters its chemical properties, potentially enhancing its cell permeability and modifying its biological activity. These modifications make it a valuable tool for studying sphingolipid metabolism and signaling pathways. The pivaloyl group, an ester, is susceptible to cleavage by intracellular esterases, suggesting that this compound may function as a prodrug, releasing N-Boc-D-erythro-sphingosine within the cell. This intracellularly released molecule can then influence cellular processes.
The sphingolipid signaling network, often referred to as the ceramide/sphingosine/sphingosine-1-phosphate (S1P) rheostat, plays a critical role in regulating a multitude of cellular functions, including proliferation, apoptosis, inflammation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. By introducing a protected form of sphingosine, researchers can investigate the downstream effects of its intracellular accumulation and its influence on the activity of key enzymes like sphingosine kinases (SphK1 and SphK2) and ceramide synthases.
These application notes provide a comprehensive protocol for the incorporation and use of this compound in a cell culture setting, enabling researchers to explore its potential as a modulator of sphingolipid signaling.
Data Presentation
The following tables summarize recommended starting concentrations and potential quantitative outcomes based on the use of sphingosine derivatives in cell culture. It is crucial to note that optimal conditions are cell-type dependent and require empirical determination.
Table 1: Recommended Starting Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Initial Dose-Response | Various (e.g., HeLa, Jurkat, MCF-7) | 1 - 50 µM | 24 - 72 hours |
| Apoptosis Induction | Cancer cell lines | 10 - 30 µM | 24 - 48 hours |
| Inhibition of Proliferation | Cancer cell lines | 5 - 25 µM | 48 - 72 hours |
| Modulation of Signaling Pathways | Various | 1 - 20 µM | 1 - 24 hours |
Table 2: Example Quantitative Data for Sphingolipid Modulators in Cell Culture
| Compound | Cell Line | Assay | Endpoint | Result (Example) |
| Sphingosine Kinase Inhibitor (PF-543) | 1483 squamous cells | S1P Measurement | Intracellular S1P levels | 90% reduction with 200 nM for 1h[1] |
| Sphingosine Kinase 2 Inhibitor (ABC294640) | TRAMP-C2 prostate cancer cells | Viability Assay | Cell Viability | Dose-dependent decrease[2] |
| D-erythro-Sphingosine | RBL mast cells | Calcium Mobilization | Intracellular Ca2+ | Inhibition at 8 µM[3] |
| Ceramide Synthase 6 ASO | ob/ob mice liver | Ceramide Measurement | C16 Ceramide Levels | ~50% reduction in vivo[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line of interest
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out a small amount (e.g., 1 mg) of this compound powder into the tared tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound is approximately 483.7 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the powder.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Vortex the working solution gently before adding it to the cell culture plates.
-
Important: Prepare working solutions fresh for each experiment. Do not store diluted solutions in cell culture medium.
-
Protocol 2: General Protocol for Cell Treatment and Viability Assay
This protocol provides a general workflow for treating cells with this compound and assessing cell viability.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well plates)
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader compatible with the chosen viability assay
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Cell Treatment:
-
The following day, carefully remove the medium from the wells.
-
Add fresh complete cell culture medium containing the desired concentrations of this compound (prepared as in Protocol 1). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using MTT):
-
Following the incubation period, add MTT solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability as a percentage of the control against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
References
- 1. This compound-2,3-N,O-ACETONIDE CAS#: [amp.chemicalbook.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sphingosine impairs mitochondrial function by opening permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-1-pivaloyl-D-erythro-sphingosine as a Key Intermediate in Sphingolipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis (programmed cell death). The dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the enzymes involved in sphingolipid metabolism have emerged as promising targets for therapeutic intervention. The chemical synthesis of sphingolipid analogs and intermediates is paramount for the detailed investigation of these pathways and for the development of novel therapeutics.
N-Boc-1-pivaloyl-D-erythro-sphingosine is a strategically protected derivative of D-erythro-sphingosine, the most common sphingoid base in mammalian sphingolipids. The tert-butyloxycarbonyl (Boc) group on the C2-amine and the pivaloyl (Piv) group on the C1-hydroxyl serve as orthogonal protecting groups. This allows for selective deprotection and modification, making it a versatile intermediate for the synthesis of a wide range of sphingolipids, including various ceramides and more complex glycosphingolipids. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the generation of bioactive ceramides.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis of the protected sphingosine intermediate and its subsequent conversion to a ceramide, as well as its application in biological assays.
Table 1: Synthesis Yields for Protected Sphingosine and Ceramide
| Step | Product | Starting Material | Typical Yield (%) |
| 1. N-Boc Protection | N-Boc-D-erythro-sphingosine | D-erythro-sphingosine | >95% |
| 2. C1-O-Pivaloyl Protection | This compound | N-Boc-D-erythro-sphingosine | ~96% |
| 3. Deprotection (N-Boc and O-Piv) & N-Acylation (e.g., with Stearic Acid) | N-stearoyl-D-erythro-sphingosine (C18-Ceramide) | This compound | 60-75% |
Table 2: Application in Apoptosis Induction - Representative Data
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V positive) |
| K562 | Control (Vehicle) | - | 48 | ~5% |
| K562 | C6-Ceramide (N-hexanoyl-D-erythro-sphingosine) | 25 | 48 | ~40%[1] |
| A549 | Control (Vehicle) | - | 24 | ~5% |
| A549 | C2-Ceramide (N-acetyl-D-erythro-sphingosine) | 50 | 24 | ~30% |
Experimental Protocols
Synthesis of this compound
This two-step protocol describes the protection of the amine and primary hydroxyl groups of D-erythro-sphingosine.
Step 1: Synthesis of N-Boc-D-erythro-sphingosine
-
Materials:
-
D-erythro-sphingosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve D-erythro-sphingosine (1 equivalent) in a 2:1 mixture of THF and water.
-
Add TEA or DIPEA (3 equivalents) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equivalents) in one portion.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-erythro-sphingosine as a solid. This product is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-Boc-D-erythro-sphingosine
-
Pivaloyl chloride (PivCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Ceramide from this compound
This protocol involves the deprotection of the intermediate followed by N-acylation to form a ceramide.
Step 1: Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA) for pivaloyl group removal
-
-
Procedure (for Boc deprotection):
-
Dissolve the protected sphingosine in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
-
-
Procedure (for Pivaloyl deprotection):
-
Treat the substrate with a strong base such as LDA in THF at elevated temperatures (e.g., 40-45 °C) to remove the pivaloyl group.
-
Step 2: N-Acylation to form Ceramide
-
Materials:
-
Deprotected sphingosine derivative (from Step 1)
-
Fatty acid (e.g., stearic acid)
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS))
-
Dichloromethane (DCM) or a mixture of DCM, acetonitrile, and methanol
-
-
Procedure:
-
Dissolve the deprotected sphingosine (1 equivalent), fatty acid (1.1 equivalents), and a catalytic amount of DMAP (or NHS) in DCM.
-
Add the coupling agent (e.g., DCC or EDC, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ceramide by flash column chromatography.
-
Application Protocol: Induction and Measurement of Apoptosis
This protocol describes the use of a synthetically derived, cell-permeable short-chain ceramide (e.g., C6-ceramide) to induce apoptosis and its quantification by flow cytometry.
-
Materials:
-
Cell line of interest (e.g., K562 leukemia cells)
-
Complete cell culture medium
-
Synthetic short-chain ceramide (e.g., C6-ceramide) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with the desired concentration of C6-ceramide (e.g., 25 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Harvest the cells (including floating cells for adherent lines) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[2]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Mandatory Visualizations
Caption: De Novo and Salvage Pathways of Sphingolipid Metabolism.
References
Application Notes and Protocols for the Analytical Detection of N-Boc-1-pivaloyl-D-erythro-sphingosine
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a protected synthetic derivative of D-erythro-sphingosine, a fundamental building block of sphingolipids. As a synthetic intermediate in drug development and sphingolipid research, its accurate detection and quantification are crucial for reaction monitoring, purity assessment, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound, particularly when mass spectrometry is not available. The presence of the tert-butoxycarbonyl (Boc) group allows for UV detection at lower wavelengths.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are typical for related compounds and should be validated for this compound in a specific laboratory setting.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex matrices.
Experimental Protocol
1. Sample Preparation:
-
For complex matrices (e.g., reaction mixtures, biological samples), a liquid-liquid extraction or solid-phase extraction may be necessary. A general protocol for extraction from a non-aqueous matrix is as follows:
-
Dilute the sample in a solvent compatible with a reversed-phase SPE cartridge.
-
Load the diluted sample onto a C18 SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the target compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Prepare calibration standards in the mobile phase, ranging from 0.1 ng/mL to 100 ng/mL.
2. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is suitable for this lipophilic molecule.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 90% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ = m/z 512.4.
-
Product Ions (Q3): Potential fragments include loss of the Boc group (m/z 412.4), loss of the pivaloyl group (m/z 412.4), and further fragmentation of the sphingosine backbone (e.g., m/z 264.3).[1][2] The most intense and stable transitions should be determined experimentally.
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are based on the analysis of similar sphingolipid derivatives and require validation.[3]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of this compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the chemical shifts and coupling constants of protons.
-
¹³C NMR: To identify the chemical shifts of carbon atoms.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and confirm connectivity.
-
-
Data Processing: Process the acquired data using appropriate NMR software.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) |
| Boc group (-C(CH₃)₃) | ~1.45 (s, 9H) |
| Pivaloyl group (-C(CH₃)₃) | ~1.20 (s, 9H) |
| Sphingosine backbone protons | Various shifts between 0.8 and 6.0 |
| Alkene protons (-CH=CH-) | ~5.4 - 5.8 (m, 2H) |
| Terminal methyl group (-CH₃) | ~0.88 (t, 3H) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for the characterization of the target compound.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
Application Note: Probing Protein-Sphingolipid Interactions in Live Cells with Bifunctional Sphingosine Analogs
References
- 1. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for Fluorescent Labeling of N-Boc-1-pivaloyl-D-erythro-sphingosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, such as sphingosine and its derivatives, are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and migration. The ability to visualize and track these lipids within cellular environments is paramount to understanding their function and for the development of novel therapeutics targeting sphingolipid pathways. Fluorescent labeling of sphingosine derivatives provides a powerful tool for such investigations.
This document provides detailed protocols for the fluorescent labeling of a protected sphingosine precursor, N-Boc-1-pivaloyl-D-erythro-sphingosine. The protocols described herein outline a two-step process involving the deprotection of the amine and hydroxyl groups, followed by conjugation with amine-reactive fluorescent dyes. This methodology allows for the synthesis of fluorescent sphingosine probes that can be utilized in various biological applications, including cellular imaging and trafficking studies.
Data Presentation: Photophysical Properties of Common Fluorophores
The choice of fluorophore is critical for successful fluorescence microscopy and other applications. Below is a summary of the key photophysical properties of two commonly used amine-reactive fluorescent dyes, NBD (Nitrobenzofurazan) and BODIPY™ FL (Boron-dipyrromethene), which are suitable for labeling deprotected sphingosine.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Key Features |
| NBD | ~465 | ~535 | ~25,000 | Variable, environment-sensitive | Environment-sensitive fluorescence, small size |
| BODIPY™ FL | ~503 | ~512 | >80,000 | ~0.9 | High quantum yield, narrow emission, photostable, less sensitive to environmental polarity and pH[1] |
Experimental Protocols
The following protocols provide a comprehensive guide for the deprotection of this compound and subsequent fluorescent labeling.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the N-Boc (tert-Butyloxycarbonyl) and O-pivaloyl protecting groups to yield D-erythro-sphingosine. The pivaloyl group is substantially more stable than other acyl protecting groups and its removal often requires strong basic or acidic conditions, or reductive agents[2].
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol (e.g., 25 wt% solution)
-
or Lithium Aluminum Hydride (LAH) in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol, 9:1 v/v)
-
Ninhydrin stain
Procedure (using Sodium Methoxide):
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium methoxide in methanol to the flask. The molar excess of NaOMe should be optimized, starting with 5-10 equivalents.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by TLC. The deprotected sphingosine will have a lower Rf value and will be ninhydrin-positive.
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude deprotected sphingosine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Caution: Sodium methoxide is corrosive and flammable. Lithium aluminum hydride is highly reactive with water. Handle these reagents with appropriate safety precautions in a fume hood.
Protocol 2: Fluorescent Labeling of D-erythro-sphingosine with NBD-Cl
This protocol details the conjugation of the deprotected sphingosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), an amine-reactive fluorescent dye. NBD-Cl is non-fluorescent until it reacts with primary or secondary amines[3].
Materials:
-
Deprotected D-erythro-sphingosine
-
NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the deprotected D-erythro-sphingosine in anhydrous DMF or ethanol.
-
Add a slight molar excess (e.g., 1.1-1.5 equivalents) of NBD-Cl to the solution.
-
Add a base such as triethylamine (2-3 equivalents) or sodium bicarbonate to catalyze the reaction. The reaction is a nucleophilic aromatic substitution where the amine group of sphingosine attacks the electron-deficient aromatic ring of NBD-Cl[2].
-
Stir the reaction mixture at room temperature in the dark for 2-4 hours, or until the reaction is complete as monitored by TLC. The product, NBD-sphingosine, will be a fluorescent yellow-orange spot.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the fluorescently labeled sphingosine.
Protocol 3: Fluorescent Labeling of D-erythro-sphingosine with BODIPY™ FL NHS Ester
This protocol describes the labeling of deprotected sphingosine with BODIPY™ FL N-hydroxysuccinimidyl (NHS) ester, another common amine-reactive dye. NHS esters react with primary amines to form stable amide bonds.
Materials:
-
Deprotected D-erythro-sphingosine
-
BODIPY™ FL NHS Ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the deprotected D-erythro-sphingosine in anhydrous DMF.
-
Add a slight molar excess (e.g., 1.1-1.3 equivalents) of BODIPY™ FL NHS Ester to the solution.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 2-6 hours. Monitor the reaction progress by TLC. The BODIPY-labeled sphingosine will be a highly fluorescent green spot.
-
After the reaction is complete, remove the DMF under high vacuum.
-
Purify the residue by silica gel column chromatography with a suitable eluent (e.g., a gradient of methanol in dichloromethane) to obtain the pure fluorescent sphingosine derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of fluorescently labeled sphingosine from the protected precursor.
Caption: Synthesis of fluorescent sphingosine probes.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Fluorescently labeled sphingosine can be metabolized in cells to form fluorescent sphingosine-1-phosphate (S1P), a potent signaling molecule. The diagram below outlines the canonical S1P signaling pathway. S1P is generated from sphingosine by sphingosine kinases (SphK1 and SphK2). Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), which in turn activate various downstream signaling cascades that regulate numerous cellular processes[4][5][6][7][8][9][10][11][12][13][14][15][16].
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine‐1‐phosphate (S1P) receptors: Promising drug targets for treating bone‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Metabolic Labeling Studies Using Sphingosine Analogs
Topic: Utilizing N-Boc-1-pivaloyl-D-erythro-sphingosine in Metabolic Labeling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Metabolic labeling is a powerful technique to trace the fate of molecules within living cells, providing invaluable insights into metabolic pathways, flux, and the localization of metabolites. In the study of sphingolipids, a class of lipids critical to cell structure and signaling, metabolic labeling with modified precursors has become an indispensable tool.
The compound This compound is a chemically protected form of D-erythro-sphingosine. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl prevent its direct participation in cellular metabolism. Therefore, this compound is best considered a stable precursor for the synthesis of various sphingosine-based metabolic probes. Prior to use in cell-based assays, the protecting groups must be removed to liberate the reactive amine and hydroxyl functionalities.
Once deprotected, the resulting D-erythro-sphingosine can be used directly in labeling studies, often with isotopic labels (e.g., ¹³C, ¹⁵N, ²H), or it can be further modified to incorporate reporter tags. Modern approaches favor the introduction of a bioorthogonal handle, such as a terminal alkyne or azide group. These "clickable" analogs are readily metabolized by cells and incorporated into complex sphingolipids. Post-labeling, the cells are lysed, and the tagged sphingolipids are conjugated to a fluorescent probe or biotin via a highly specific click chemistry reaction. This strategy offers significant advantages over traditional radiolabeling, including enhanced safety, sensitivity, and the ability to visualize and isolate labeled lipids.
This document provides a comprehensive overview of the conceptual workflow, from the precursor this compound to a functional "clickable" probe, and details the protocols for its application in metabolic labeling studies of sphingolipids.
Conceptual Workflow: From Protected Precursor to "Clickable" Probe
The use of this compound in metabolic labeling first requires its conversion into a metabolically active probe. This is a multi-step synthetic process.
Caption: Conceptual workflow from the protected sphingosine precursor to a functional metabolic probe.
Sphingolipid De Novo Biosynthesis Pathway
Once the sphingosine analog is introduced to the cells, it enters the endogenous sphingolipid metabolic pathway. It can be phosphorylated to sphingosine-1-phosphate (S1P) by sphingosine kinases (SPHKs) or acylated by ceramide synthases (CerS) to form ceramide, a central hub in sphingolipid metabolism.
Caption: Simplified de novo sphingolipid biosynthesis pathway showing the entry points for a sphingosine analog.
Experimental Protocols
Protocol 1: Preparation of "Clickable" Sphingosine Analog (Conceptual)
This protocol outlines the general steps for deprotection of this compound. Note: This is a synthetic chemistry protocol and should be performed by a qualified chemist in a suitable laboratory setting.
-
N-Boc Deprotection: The N-Boc group is typically removed under acidic conditions.
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture and perform an aqueous workup to isolate the 1-pivaloyl-D-erythro-sphingosine.
-
-
O-Pivaloyl Deprotection: The pivaloyl ester is base-labile.
-
Dissolve the product from the previous step in a solvent like methanol.
-
Add a base such as sodium methoxide or potassium carbonate.
-
Stir the reaction at room temperature until deprotection is complete, as monitored by TLC.
-
Neutralize, perform an aqueous workup, and purify the resulting D-erythro-sphingosine by column chromatography.
-
-
Functionalization with a "Click" Handle: To create a clickable probe, the deprotected sphingosine is acylated with a fatty acid containing a terminal alkyne.
-
React the D-erythro-sphingosine with an alkyne-containing fatty acid (e.g., pentynoic acid) using standard peptide coupling reagents (e.g., EDC/HOBt) to form an amide bond.
-
Purify the final clickable sphingosine analog by column chromatography.
-
Protocol 2: Metabolic Labeling of Cultured Cells
-
Cell Culture:
-
Plate mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) in a suitable format (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency in standard culture medium.
-
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-sphingosine analog in ethanol or DMSO.
-
Dilute the stock solution in fresh, serum-free or low-serum culture medium to a final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubate the cells for a desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic process being studied.
-
-
Cell Harvesting and Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant. The cell pellet can be stored at -80°C or used immediately for lipid extraction.
-
Protocol 3: Lipid Extraction
A modified Bligh-Dyer extraction is commonly used.[2]
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a chloroform:methanol:HCl (100:200:1, v/v/v) mixture.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 1 M KCl and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.
-
Dry the lipid extract under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (1:1, v/v) for analysis.
Protocol 4: Click Chemistry Reaction and Analysis
-
Click Reaction:
-
To the extracted lipids, add a click reaction cocktail. A typical cocktail includes a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate in a suitable buffer.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Analysis by Mass Spectrometry (MS):
-
For MS analysis, the click reaction can be performed with an azide-biotin tag for subsequent enrichment, or the alkyne-lipids can be analyzed directly.
-
Resuspend the lipid extract in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS).
-
Perform LC-MS/MS analysis to identify and quantify the alkyne-containing lipid species based on their mass-to-charge ratio and fragmentation patterns.[5][6]
-
Data Presentation
Quantitative data from metabolic labeling studies can be presented to show the incorporation of the labeled precursor into various sphingolipid classes over time.
| Time Point | Labeled Sphingosine (pmol/mg protein) | Labeled Ceramide (pmol/mg protein) | Labeled Sphingomyelin (pmol/mg protein) | Labeled Glucosylceramide (pmol/mg protein) |
| 1 Hour | 150.2 ± 12.5 | 45.8 ± 5.1 | 5.3 ± 0.8 | 2.1 ± 0.4 |
| 4 Hours | 85.6 ± 9.3 | 98.2 ± 10.2 | 35.7 ± 4.0 | 15.6 ± 2.1 |
| 12 Hours | 22.1 ± 3.0 | 75.4 ± 8.5 | 120.9 ± 13.6 | 48.9 ± 5.5 |
| 24 Hours | 8.9 ± 1.5 | 40.1 ± 4.9 | 185.3 ± 20.1 | 75.2 ± 8.0 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Workflow Visualization
Caption: General experimental workflow for a sphingolipid metabolic labeling study.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for the Purification of N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed, proposed methodologies for the purification of N-Boc-1-pivaloyl-D-erythro-sphingosine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Due to the absence of specific published purification protocols for this exact molecule, the following methods are based on established principles for the chromatography of protected sphingolipids and N-Boc derivatives. These protocols are intended to serve as a starting point for method development and optimization.
Introduction
This compound is a protected derivative of D-erythro-sphingosine, a fundamental component of sphingolipids which are crucial lipids in cell membranes and are involved in various signaling pathways. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl serve as protecting groups during chemical synthesis. Efficient purification of this intermediate is critical to ensure the high purity of subsequent products in drug development and biomedical research. This application note details proposed TLC and HPLC methods for its purification and provides a general workflow for the process.
Chromatographic Purification Methods
The protecting groups on this compound render the molecule significantly more nonpolar than its parent sphingosine. This characteristic is central to the design of appropriate chromatographic purification methods.
TLC is an essential technique for monitoring the progress of a reaction and for developing optimal solvent systems for column chromatography. For this compound, a normal-phase TLC on silica gel is proposed.
Experimental Protocol: TLC Analysis
-
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
Sample: this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
-
Procedure:
-
Prepare a TLC developing chamber by adding the chosen mobile phase and allowing the atmosphere to saturate.
-
Using a capillary, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate solution followed by gentle heating.
-
Calculate the Retention Factor (Rf) for each spot.
-
Proposed TLC Mobile Phases:
The polarity of the mobile phase should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the target compound for optimal separation in column chromatography.
| Mobile Phase System | Ratio (v/v) | Expected Rf (approx.) | Notes |
| Hexane:Ethyl Acetate | 7:3 | 0.4 | A good starting point for many N-Boc protected compounds. |
| Dichloromethane:Methanol | 98:2 | 0.5 | For slightly more polar impurities. |
| Toluene:Acetone | 8:2 | 0.45 | An alternative non-chlorinated solvent system. |
For high-purity isolation of this compound, a reverse-phase HPLC (RP-HPLC) method is proposed. This method separates compounds based on their hydrophobicity.
Experimental Protocol: Preparative RP-HPLC
-
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Fraction collector.
-
-
Procedure:
-
Dissolve the crude this compound in the mobile phase (or a compatible solvent with high solubility).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient elution as described in the table below.
-
Monitor the elution profile using a UV detector (a wavelength of ~210 nm is a reasonable starting point for carbamates).
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions for purity by analytical HPLC or TLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (analytical) or 250 x 21.2 mm, 5 µm (preparative) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Expected Rt (approx.) | 12-15 minutes |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification of this compound.
Summary of Quantitative Data
The following table summarizes the proposed quantitative parameters for the TLC and HPLC methods. It is important to note that these are estimated values and will require experimental verification.
| Parameter | TLC | HPLC |
| Stationary Phase | Silica Gel 60 F254 | C18 Reverse Phase |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) | Water/Acetonitrile with 0.1% Formic Acid (Gradient) |
| Retention Factor (Rf) | ~0.4 | N/A |
| Retention Time (Rt) | N/A | ~12-15 min |
Logical Relationship Diagram for Method Selection
The choice between column chromatography and preparative HPLC often depends on the scale of the purification and the required purity.
Application Notes and Protocols: N-Boc-1-pivaloyl-D-erythro-sphingosine in Drug Development Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a strategically protected derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids. In drug development, particularly in the fields of immunology, oncology, and neurology, the modulation of sphingolipid signaling pathways has emerged as a promising therapeutic strategy. Bioactive sphingolipids such as sphingosine-1-phosphate (S1P) and ceramide regulate critical cellular processes including proliferation, apoptosis, inflammation, and cell migration.
The development of small molecule modulators targeting sphingolipid pathways often requires the chemical synthesis of complex analogs. This compound serves as a key building block in these syntheses. The tert-butyloxycarbonyl (Boc) group on the C2 amine and the pivaloyl (Piv) group on the C1 primary hydroxyl offer robust protection, allowing for selective chemical modifications at other positions of the sphingosine molecule. This application note provides an overview of its utility and detailed protocols for its use in the synthesis of bioactive sphingolipid analogs.
Application Notes
Role as a Synthetic Intermediate:
This compound is primarily utilized as a protected precursor in the multi-step synthesis of sphingolipid-based drug candidates. The orthogonal nature of the Boc and pivaloyl protecting groups, in conjunction with the secondary hydroxyl group at C3, enables chemists to perform selective reactions.
-
Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators: The S1P signaling pathway is a validated drug target, with approved drugs like Fingolimod (FTY720) for multiple sclerosis.[1] The synthesis of novel S1P receptor agonists or antagonists often involves the use of protected sphingosine analogs. This compound can be deprotected and subsequently phosphorylated at the C1 position to generate S1P analogs. The lipophilic nature of the pivaloyl group can also be exploited in certain synthetic strategies before its removal.
-
Preparation of Ceramide Analogs: Ceramides are bioactive lipids involved in cellular stress responses, apoptosis, and inflammation.[2] By deprotecting the N-Boc group on this compound, the free amine can be acylated with various fatty acids to produce a library of ceramide analogs. These analogs are instrumental in studying the structure-activity relationships of ceramide-mediated signaling.
-
Development of Glycosphingolipid Analogs: The primary hydroxyl group at C1 is the site of glycosylation in the biosynthesis of glycosphingolipids. Following the selective deprotection of the pivaloyl group, various carbohydrate moieties can be introduced to synthesize analogs of gangliosides and other glycosphingolipids, which are important in cell recognition and signaling.
Advantages of the Protection Strategy:
-
N-Boc Protection: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent).[3] This allows for the unmasking of the amine functionality at a late stage in the synthesis for acylation or other modifications.
-
O-Pivaloyl Protection: The pivaloyl ester is a sterically hindered and robust protecting group for the primary alcohol. It is resistant to many reagents but can be cleaved under basic conditions (e.g., using sodium methoxide or lithium hydroxide).[4] This orthogonality with the acid-labile Boc group is a key feature for selective synthesis.
Quantitative Data Summary
The following table summarizes typical reaction yields for the deprotection and subsequent modification of this compound, based on analogous reactions reported in the literature for similar protected sphingoid bases.
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1. N-Boc Deprotection | Selective removal of the Boc group | 4M HCl in Dioxane | 90-95 | [3] |
| 2. O-Pivaloyl Deprotection | Selective removal of the Pivaloyl group | NaOMe in MeOH | 85-95 | [4] |
| 3. Simultaneous Deprotection | Removal of both Boc and Pivaloyl groups | Strong acid (e.g., TFA), followed by base workup | 80-90 | General Knowledge |
| 4. N-Acylation (after N-deprotection) | Synthesis of a ceramide analog | Fatty acid, EDC, HOBt | 75-85 | General Knowledge |
| 5. C1-Phosphorylation (after O-deprotection) | Synthesis of a sphingosine-1-phosphate analog | POCl₃, Proton Sponge | 60-70 | General Knowledge |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection and Subsequent N-Acylation to form a Ceramide Analog
Objective: To synthesize a ceramide analog from this compound by first removing the N-Boc protecting group and then acylating the resulting free amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Fatty acid of choice (e.g., palmitic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Deprotection: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed. d. Evaporate the solvent under reduced pressure. e. Add saturated sodium bicarbonate solution to neutralize the excess acid and extract the product with DCM. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-O-pivaloyl-D-erythro-sphingosine.
-
N-Acylation: a. Dissolve the crude 1-O-pivaloyl-D-erythro-sphingosine (1 equivalent) and the desired fatty acid (1.1 equivalents) in anhydrous DCM. b. Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Add TEA (2.5 equivalents) and stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-1-O-pivaloyl-D-erythro-sphingosine (ceramide analog).
Protocol 2: One-Pot Deprotection and Phosphorylation to Synthesize a Sphingosine-1-Phosphate Analog
Objective: To synthesize a sphingosine-1-phosphate analog by removing both protecting groups and subsequently phosphorylating the C1 hydroxyl group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or Proton Sponge
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Deprotection: a. Dissolve this compound (1 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. b. Evaporate the solvents under reduced pressure. c. To the residue, add a solution of NaOMe in MeOH and stir at room temperature for 2-4 hours to cleave the pivaloyl ester. d. Neutralize the reaction with an acidic resin (e.g., Dowex 50WX8) and filter. e. Concentrate the filtrate to obtain crude D-erythro-sphingosine.
-
Phosphorylation: a. Dissolve the crude D-erythro-sphingosine in anhydrous pyridine or DCM with Proton Sponge. b. Cool the solution to 0 °C and add POCl₃ (1.5 equivalents) dropwise. c. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. d. Quench the reaction by the slow addition of water or TEAB buffer. e. Purify the resulting sphingosine-1-phosphate analog using appropriate chromatographic techniques (e.g., C18 reverse-phase chromatography).
Visualizations
Below are diagrams illustrating the synthetic utility of this compound and its biological context.
Caption: Synthetic utility of this compound.
Caption: Simplified de novo sphingolipid biosynthesis and salvage pathway.
References
- 1. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete N-Boc protection of D-erythro-sphingosine. 2. Inactive pivaloyl chloride. 3. Insufficient amount of base (e.g., triethylamine, pyridine). 4. Low reaction temperature or insufficient reaction time. | 1. Confirm complete N-Boc protection by TLC or NMR before proceeding. 2. Use freshly opened or properly stored pivaloyl chloride. 3. Use a slight excess of a tertiary amine base to neutralize the HCl generated. 4. Conduct the reaction at room temperature or slightly elevated temperatures and monitor progress by TLC. |
| Formation of Multiple Products (Poor Selectivity) | 1. Di-pivaloylation: Acylation of both the C1 and C3 hydroxyl groups. 2. Pivaloylation at C3: Steric hindrance at C1 may favor reaction at the secondary C3 hydroxyl under certain conditions. 3. Over-acylation of the Boc-group: While less common, highly reactive conditions could potentially lead to side reactions with the Boc-protecting group. | 1. Use a stoichiometric amount of pivaloyl chloride relative to the N-Boc-D-erythro-sphingosine. Add the pivaloyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor selective acylation of the less sterically hindered primary hydroxyl group. 2. Employ a bulky tertiary amine base (e.g., 2,6-lutidine) to increase steric hindrance around the C3 hydroxyl group, thereby promoting selectivity for the C1 position. 3. Avoid excessively harsh reaction conditions (e.g., high temperatures, strong Lewis acids). |
| Presence of Starting Material (N-Boc-D-erythro-sphingosine) in the Final Product | 1. Incomplete reaction. 2. Insufficient amount of pivaloyl chloride. | 1. Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed. 2. Ensure at least one equivalent of pivaloyl chloride is used. A slight excess (e.g., 1.1 equivalents) may be beneficial. |
| Difficult Purification | 1. Similar polarities of the desired product and side products (e.g., di-pivaloylated product, C3-pivaloylated isomer). 2. Presence of residual base or salts. | 1. Utilize careful column chromatography on silica gel with a gradient elution system (e.g., hexanes/ethyl acetate) to separate the products. 2. Perform an aqueous workup to remove the amine hydrochloride salt and any excess base before chromatography. Wash the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving regioselective pivaloylation at the C1 primary hydroxyl group in the presence of the C3 secondary hydroxyl group. The steric bulk of the pivaloyl group generally favors reaction at the less hindered primary position, but reaction conditions must be carefully controlled to minimize the formation of the di-pivaloylated and the C3-pivaloylated side products.
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this type of acylation reaction. They are relatively inert and effectively dissolve both the sphingosine derivative and the reagents.
Q3: What is the role of the tertiary amine base in this reaction?
A3: A tertiary amine base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and pivaloyl chloride. This prevents the protonation of the starting material and the product, and drives the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product, this compound, will be less polar than the starting material, N-Boc-D-erythro-sphingosine, and thus will have a higher Rf value.
Q5: What are the expected spectroscopic characteristics of the final product?
A5: In the ¹H NMR spectrum, you should observe a characteristic singlet at approximately 1.2 ppm corresponding to the nine protons of the pivaloyl group's t-butyl moiety. You should also see the disappearance of one of the hydroxyl protons and a downfield shift of the protons on the C1 carbon. In the ¹³C NMR spectrum, a new carbonyl signal around 178 ppm will appear. Mass spectrometry should confirm the expected molecular weight of the product.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
-
Materials:
-
N-Boc-D-erythro-sphingosine
-
Pivaloyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
optimizing reaction conditions for pivaloyl protection of sphingosine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pivaloyl protection of sphingosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of pivaloyl protection of sphingosine?
The primary goal is the chemoselective N-acylation of the primary amine in sphingosine to form N-pivaloyl-sphingosine (a ceramide analog). The bulky pivaloyl group serves as a robust protecting group for the amine functionality, allowing for subsequent chemical modifications at the hydroxyl groups.
Q2: What are the main challenges in the pivaloyl protection of sphingosine?
Sphingosine possesses three nucleophilic sites: a primary amine and two hydroxyl groups (one primary, one secondary). The main challenges include:
-
Achieving high chemoselectivity: Favoring N-acylation over O-acylation.
-
Overcoming steric hindrance: The bulky pivaloyl chloride can lead to slow reaction rates.
-
Preventing side reactions: Such as the formation of di- or tri-acylated products.
-
Ensuring solubility: Sphingosine and its acylated derivatives have limited solubility in some organic solvents.
Q3: How can I favor N-acylation over O-acylation?
The amine group in sphingosine is inherently more nucleophilic than the hydroxyl groups. To maintain this selectivity, the reaction should be carried out under neutral or basic conditions. The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to scavenge the HCl generated during the reaction. Acidic conditions should be avoided as they will protonate the amine, rendering it non-nucleophilic and promoting O-acylation.
Q4: Pivaloyl chloride vs. pivalic anhydride: Which should I use?
| Reagent | Advantages | Disadvantages |
| Pivaloyl Chloride | More reactive, can lead to higher yields and shorter reaction times. | Generates corrosive HCl gas, which must be neutralized. |
| Pivalic Anhydride | Does not produce HCl, leading to cleaner reactions. Can be activated with a catalyst. | Less reactive, may require higher temperatures or longer reaction times. Can be more difficult to remove from the reaction mixture.[1] |
For the N-acylation of sphingosine, the higher reactivity of pivaloyl chloride is generally preferred, provided a suitable base is used to neutralize the HCl byproduct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-Pivaloyl-Sphingosine | 1. Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or choice of base. 2. Reagent Quality: Pivaloyl chloride is sensitive to moisture and can degrade. 3. Steric Hindrance: The bulky pivaloyl group can slow the reaction.[2] | 1. Optimize Conditions: Increase the reaction temperature (monitor for side reactions). Extend the reaction time. Use a non-nucleophilic base like pyridine or triethylamine. 2. Use Fresh Reagents: Use freshly opened or distilled pivaloyl chloride. Ensure all solvents are anhydrous. 3. Add a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the rate of acylation. |
| Formation of O-Acylated Byproducts | 1. Reaction Conditions: Use of an insufficient amount of base or accidental acidic conditions. 2. Prolonged Reaction Times/High Temperatures: Can lead to less selective acylation. | 1. Ensure Basic/Neutral pH: Use at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl. Monitor the pH of the reaction. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum N-acylation with minimal O-acylation. |
| Formation of Di- or Tri-pivaloylated Products | Excess Pivaloyl Chloride: Using a large excess of the acylating agent. | Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of pivaloyl chloride. Add the pivaloyl chloride dropwise to the solution of sphingosine to maintain a low concentration. |
| Difficult Purification | 1. Similar Polarity of Products: N-pivaloyl-sphingosine and any O-acylated isomers may have similar polarities. 2. Emulsion Formation During Workup: Can lead to product loss. | 1. Chromatography: Use flash column chromatography with a carefully selected solvent system (e.g., a gradient of methanol in dichloromethane or chloroform) to separate the products. 2. Workup: If an emulsion forms during extraction, add brine to help break it. Perform multiple extractions with the organic solvent. |
Experimental Protocols
Protocol: Selective N-Pivaloylation of Sphingosine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Sphingosine
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve sphingosine (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sphingosine starting material is consumed.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to isolate the N-pivaloyl-sphingosine.
Visualizations
Caption: Workflow for the selective N-pivaloylation of sphingosine.
Caption: A logical approach to troubleshooting low reaction yields.
References
issues with the stability of N-Boc-1-pivaloyl-D-erythro-sphingosine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Boc-1-pivaloyl-D-erythro-sphingosine in solution. The information is presented in a question-and-answer format to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C. For long-term storage, it is advisable to keep it in a desiccated environment to prevent hydrolysis from atmospheric moisture.
Q2: What solvents are recommended for dissolving this compound?
A2: This compound is expected to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Due to the lipophilic nature of the sphingosine backbone and the protecting groups, it will have poor solubility in aqueous solutions.
Q3: How stable is the N-Boc protecting group in solution?
A3: The N-Boc (tert-butyloxycarbonyl) group is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even milder acidic conditions over prolonged periods can lead to its removal, yielding the free amine.
Q4: How stable is the 1-pivaloyl protecting group in solution?
A4: The pivaloyl ester at the 1-position is sterically hindered, which provides significant stability against hydrolysis compared to less hindered esters. It is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong bases (e.g., sodium hydroxide, potassium hydroxide) or strong acids can lead to its cleavage.
Q5: Can I heat solutions of this compound?
A5: It is not recommended to heat solutions containing this compound for extended periods, as this can accelerate the degradation of both the Boc and pivaloyl protecting groups, especially if the solution is not strictly neutral. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction products or loss of starting material. | Degradation of the N-Boc or 1-pivaloyl protecting groups. | Ensure all solvents and reagents are anhydrous and free of acidic or basic contaminants. Prepare solutions fresh before use. Avoid prolonged storage in solution, especially at room temperature. |
| Compound appears to have decomposed upon storage in solution. | Hydrolysis due to residual water or inappropriate solvent pH. | Store stock solutions at -20°C or -80°C in anhydrous, high-purity solvents. If possible, aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent results in biological assays. | Partial deprotection of the molecule, leading to a mixture of compounds with different activities. | Verify the integrity of the compound before use by an analytical method such as TLC or LC-MS. Prepare fresh dilutions for each experiment from a recently prepared stock solution. |
| Poor solubility in the desired solvent system. | The compound is highly lipophilic. | Consider using a co-solvent system. For aqueous buffers, a small percentage of an organic solvent like DMSO or ethanol can aid solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound, anhydrous solvent (e.g., ethanol, DMSO), volumetric flask, and appropriate personal protective equipment.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry container.
-
Add a small amount of the anhydrous solvent to the compound and gently swirl to dissolve.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the original container with the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Store the stock solution in small aliquots at -20°C or below.
-
Protocol 2: Monitoring Stability by Thin-Layer Chromatography (TLC)
-
Materials: TLC plate (silica gel), developing chamber, mobile phase (e.g., a mixture of hexane and ethyl acetate), visualization agent (e.g., ceric ammonium molybdate stain or potassium permanganate stain), and the solution of this compound to be tested.
-
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.
-
Spot a small amount of the initial (time zero) solution of this compound onto the TLC plate as a reference.
-
At various time points, spot the test solution alongside the reference spot.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots using the appropriate staining method and gentle heating.
-
The appearance of new spots with different Rf values over time indicates degradation of the compound.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential deprotection pathways.
Technical Support Center: N-Boc-1-pivaloyl-D-erythro-sphingosine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The information provided is designed to address common challenges encountered during the purification of this lipophilic molecule.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: My compound is not separating well on the silica gel column.
-
Question: I am performing column chromatography to purify this compound, but I am observing poor separation of my target compound from impurities. What can I do?
-
Answer: Poor separation on a silica gel column for a lipophilic compound like this compound can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of your eluent is critical. For highly non-polar compounds, a low-polarity mobile phase is required. Start with a very non-polar solvent system and gradually increase the polarity. A common starting point for such molecules is a mixture of hexane and ethyl acetate.
-
Fine-tune the Gradient: If you are using a gradient elution, ensure the gradient is not too steep. A shallow gradient will provide better resolution.
-
Check for Co-eluting Impurities: It's possible that an impurity has a very similar polarity to your product. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), which can offer different selectivity.
-
Sample Loading: Ensure you are not overloading the column. For difficult separations, the amount of crude material should be about 1-2% of the mass of the silica gel. Also, dissolve your sample in a minimal amount of solvent, preferably the initial eluting solvent, to load it onto the column as a concentrated band.[1][2]
-
Problem 2: My compound is precipitating on the column.
-
Question: When I load my this compound sample onto the column, it seems to precipitate at the top of the silica gel. How can I prevent this?
-
Answer: Precipitation on the column is a common issue with lipophilic compounds that have poor solubility in the initial, non-polar eluent.[1] Here’s how to address this:
-
Dry Loading: Instead of dissolving your sample in a solvent and loading it directly, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
Use a Stronger Loading Solvent (with caution): You can dissolve the sample in a slightly more polar solvent than your initial mobile phase to ensure it stays in solution upon loading. However, use the absolute minimum volume to avoid broadening the initial band and compromising separation.
-
Problem 3: I am having trouble visualizing my compound on TLC plates.
-
Question: this compound is not UV-active. How can I effectively visualize it on a TLC plate to monitor my column chromatography?
-
Answer: Since your compound lacks a strong chromophore for UV visualization, you will need to use a chemical stain. Here are some effective options:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which includes the double bond and alcohol in your molecule. It typically produces yellow spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This is a versatile stain that works for a wide variety of organic compounds, including lipids. It usually gives greenish-blue spots upon heating.[3]
-
Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can visualize N-Boc protected amines, often appearing as a different color (e.g., yellow) than free amines (purple). The heat required for staining can sometimes cause the Boc group to be cleaved, allowing the free amine to react.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter during the purification of this compound?
A1: Potential impurities can arise from the synthetic route. Common impurities may include:
-
Diastereomers: Incomplete stereochemical control during synthesis can lead to the formation of diastereomers, which can be challenging to separate by standard chromatography.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may be present.
-
Byproducts of Boc-protection/deprotection: Incomplete protection or side reactions during the introduction of the Boc group can lead to impurities. Similarly, if the pivaloyl group is introduced separately, incomplete reaction is a possibility.
-
Byproducts from other reaction steps: The specific synthesis route will dictate other potential impurities.
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: Given the lipophilic nature of the molecule due to the long alkyl chain and the bulky Boc and pivaloyl protecting groups, a non-polar solvent system is recommended. A good starting point would be a mixture of hexane and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
Q3: Can I purify this compound by recrystallization? If so, what solvents should I try?
A3: Recrystallization can be an effective purification method if a suitable solvent or solvent system is found. The principle of recrystallization is to find a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.[6][7] For a non-polar molecule like this compound, you should explore non-polar and moderately polar solvents. A two-solvent system is often effective. For example, you could dissolve the compound in a small amount of a more polar solvent where it is soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexane or petroleum ether) until the solution becomes cloudy. Then, gentle heating to redissolve, followed by slow cooling, should yield crystals.[8]
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography on Silica Gel
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate (gradient) | Low | A good starting point for elution. The gradient can be run from 5% to 50% ethyl acetate. |
| Dichloromethane / Methanol (gradient) | Medium | Can be used if the compound is not eluting with hexane/ethyl acetate. Start with a low percentage of methanol (e.g., 1-2%). |
| Toluene / Acetone (gradient) | Medium | An alternative solvent system that can offer different selectivity. |
Table 2: Potential Solvents for Recrystallization
| Solvent(s) | Rationale |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy. |
| Dichloromethane / Hexane or Petroleum Ether | Dissolve in a minimum of dichloromethane at room temperature and add hexane or petroleum ether to induce crystallization. |
| Acetone / Water | If the compound has some polarity, dissolving in hot acetone and adding water dropwise might work. However, given the lipophilicity, this is less likely to be ideal. |
| Ethanol | May be a suitable single solvent if the solubility difference between hot and cold is significant. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC using an appropriate stain (e.g., potassium permanganate or phosphomolybdic acid).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified (or semi-purified) compound in various solvents to find a suitable single or two-solvent system (see Table 2).
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more polar solvent of a two-solvent system) until the solid is completely dissolved.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution is warm, add the less polar solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the more polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Simplified sphingosine-1-phosphate (S1P) signaling pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. reddit.com [reddit.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. quora.com [quora.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
preventing isomerization during N-Boc-1-pivaloyl-D-erythro-sphingosine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine. Our focus is to address the critical issue of preventing isomerization during the selective pivaloylation of the primary hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of isomerization observed during the synthesis of this compound?
A1: The primary isomerization issue is acyl migration. In the context of this synthesis, the pivaloyl group, intended for the C1 primary hydroxyl group, can migrate to the adjacent C3 secondary hydroxyl group, resulting in the formation of the undesired N-Boc-3-pivaloyl-D-erythro-sphingosine regioisomer. This occurs because both hydroxyl groups are available for acylation, and under certain conditions, the thermodynamically more stable secondary ester can be formed from the kinetically favored primary ester.
Q2: Why is selective acylation of the primary hydroxyl group favored kinetically?
A2: The primary hydroxyl group at the C1 position of N-Boc-D-erythro-sphingosine is sterically less hindered than the secondary hydroxyl group at the C3 position. Acylating agents, particularly bulky ones like pivaloyl chloride, will react faster with the more accessible primary hydroxyl group.
Q3: What analytical techniques are recommended to differentiate between the desired C1-pivaloyl product and the C3-pivaloyl isomer?
A3: High-Resolution Mass Spectrometry (HRMS) can confirm the addition of a single pivaloyl group but will not distinguish between isomers. The most effective techniques for differentiating the C1 and C3 isomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools. The chemical shifts of the protons and carbons at the C1 and C3 positions will be significantly different depending on which hydroxyl group is acylated. For instance, in the 1H NMR spectrum, the protons on the carbon bearing the ester group (C1-H2) will be shifted further downfield compared to the protons on the carbon with a free hydroxyl group.
-
Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, allowing for quantification of the product mixture.
Troubleshooting Guide: Preventing Isomerization
This guide addresses common issues encountered during the selective pivaloylation of N-Boc-D-erythro-sphingosine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of di-pivaloylated byproduct. 3. Product degradation during workup. | 1. Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. 2. Use a stoichiometric amount of pivaloyl chloride (1.0-1.1 equivalents). 3. Perform an aqueous workup at low temperatures and use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid. |
| Significant Formation of C3-Pivaloyl Isomer | 1. High Reaction Temperature: Higher temperatures can provide the energy needed to overcome the kinetic barrier for acyl migration, leading to the thermodynamically more stable product. 2. Prolonged Reaction Time: Extended reaction times, even at low temperatures, can allow for gradual acyl migration. 3. Choice of Base: Strong, non-hindered bases can promote deprotonation of the secondary hydroxyl, facilitating migration or direct acylation at C3. 4. Inappropriate Solvent: Protic solvents or highly polar aprotic solvents can facilitate the formation of intermediates that lead to acyl migration. | 1. Maintain Low Temperatures: Conduct the reaction at 0°C to -20°C to favor the kinetic product. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time for acyl migration. 3. Use a Sterically Hindered Base: Employ a bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to selectively deprotonate the primary hydroxyl group. 4. Select an Appropriate Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Presence of Di-pivaloylated Product | Excess Pivaloyl Chloride: Using a significant excess of the acylating agent will lead to the acylation of both hydroxyl groups. | Carefully control the stoichiometry of pivaloyl chloride. A slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided. |
| Difficulty in Purifying the Desired Product | Similar Polarity of Isomers: The C1 and C3 isomers may have very similar polarities, making separation by column chromatography challenging. | Use a high-resolution silica gel for column chromatography and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). Preparative HPLC may be necessary for complete separation. |
Quantitative Data Summary: Influence of Reaction Conditions on Isomer Ratio
The following table summarizes expected outcomes based on variations in key reaction parameters. These are representative values to illustrate trends.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Condition C (Poor) |
| Temperature | -20°C to 0°C | Room Temperature | Reflux |
| Base | 2,6-Lutidine | Triethylamine | Sodium Hydride |
| Solvent | Dichloromethane | Acetonitrile | Dimethylformamide |
| Pivaloyl Chloride (equiv.) | 1.05 | 1.5 | 2.5 |
| Approx. C1:C3 Isomer Ratio | >95:5 | 70:30 | <50:50 |
| Approx. Yield of C1 Isomer | 85-90% | 50-60% | <40% |
| Di-pivaloylated Byproduct | <2% | ~10% | >30% |
Experimental Protocols
Key Experimental Workflow: Selective Pivaloylation
Technical Support Center: N-Boc-1-pivaloyl-D-erythro-sphingosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Boc and pivaloyl protecting groups in this molecule?
A1: The tert-butyloxycarbonyl (Boc) group protects the C2 amine, while the pivaloyl (Piv) group protects the C1 primary hydroxyl group. This protection strategy allows for selective modification of the C3 secondary hydroxyl group and prevents unwanted side reactions at the amine and primary alcohol functionalities during synthetic transformations.
Q2: Under what conditions are the Boc and pivaloyl groups typically cleaved?
A2: The Boc group is labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[1][2][3] The pivaloyl group is significantly more stable but can be removed under strong acidic or basic conditions, or by using reducing agents.[4][5]
Q3: Can the Boc group be removed without affecting the pivaloyl ester?
A3: Yes, selective deprotection of the Boc group is a common synthetic step. Due to its high sensitivity to acid, the Boc group can be removed under conditions that leave the more robust pivaloyl ester intact.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound in a freezer to ensure its stability.
Troubleshooting Guide
Issue 1: Unexpected Removal of the Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.
-
Mass spectrometry data indicating a loss of 100.12 amu.
-
Broadening of peaks in NMR spectra, possibly indicating the presence of a free amine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Acidic Reaction or Workup Conditions | Neutralize the reaction mixture carefully. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the workup. |
| Use of Protic Solvents | Under certain conditions, particularly with heating, protic solvents can facilitate Boc group cleavage. If possible, use aprotic solvents. |
| Degradation During Chromatography | If using silica gel for purification, residual acidity can cause deprotection. Neutralize the silica gel with a triethylamine solution in the eluent (e.g., 0.1-1% triethylamine). |
Issue 2: Unwanted Acyl Migration or Hydrolysis of the Pivaloyl Group
Symptoms:
-
Isomeric impurities detected by HPLC or NMR.
-
Mass spectrometry data indicating the presence of the diol (hydrolysis).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Strongly Basic or Acidic Conditions | Avoid extreme pH conditions. If a base is required, use a non-nucleophilic, hindered base. For acidic reactions, use the mildest conditions possible. |
| Elevated Temperatures | Prolonged heating can promote acyl migration. Conduct reactions at the lowest effective temperature. |
| Presence of Nucleophiles | In the presence of a catalyst or strong nucleophile, the pivaloyl group can be attacked. Ensure all reagents are pure and free from nucleophilic impurities. |
Issue 3: Low Reactivity or Incomplete Reaction at the C3-Hydroxyl Group
Symptoms:
-
Incomplete conversion of starting material observed by TLC or LC-MS.
-
Low yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
|---|---|
| Steric Hindrance | The bulky protecting groups and the long alkyl chain can sterically hinder the C3-OH. Use a less sterically demanding reagent if possible, or increase the reaction time and/or temperature cautiously. |
| Poor Solubility | This compound may have limited solubility in some reaction solvents. Use a co-solvent system (e.g., THF/DCM) to improve solubility. |
| Inadequate Activation of the C3-Hydroxyl | For reactions like ether or ester formation, ensure proper activation of the hydroxyl group (e.g., deprotonation with a suitable base like NaH or KH). |
Experimental Protocols & Methodologies
Protocol 1: Selective Deprotection of the N-Boc Group
-
Dissolve this compound in a minimal amount of dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene several times to ensure complete removal of residual acid.
-
Purify the resulting amine salt by recrystallization or column chromatography on neutralized silica gel.
Protocol 2: General Procedure for Acylation of the C3-Hydroxyl Group
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Troubleshooting flowchart for unexpected reactivity issues.
References
proper storage and handling of N-Boc-1-pivaloyl-D-erythro-sphingosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and utilization of N-Boc-1-pivaloyl-D-erythro-sphingosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and integrity of this compound. It is recommended to store the compound at -20°C for long-term stability.[1] For short-term use, it may be stored at room temperature, but it is advisable to minimize exposure to ambient conditions.[2] The compound is also light-sensitive, so it should be stored in a dark, tightly sealed container to prevent degradation.[3] To prevent hydrolysis, ensure the storage environment is dry.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. These include dichloromethane, ethyl acetate, and methanol.[2] For biological experiments, stock solutions are often prepared in solvents like ethanol, DMSO, or dimethylformamide (DMF).[1] When preparing stock solutions, it is good practice to purge the solvent with an inert gas to prevent oxidation.
Q3: What are the primary safety precautions to take when handling this compound?
A3: this compound should be handled with care in a well-ventilated area or under a chemical fume hood.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, as the compound can cause serious eye damage.[3] Avoid inhaling the substance, which may be a dust or solid.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
Q4: What is the purpose of the Boc and pivaloyl protecting groups?
A4: The tert-butyloxycarbonyl (Boc) group protects the amine functionality, while the pivaloyl group protects a hydroxyl group. These protecting groups prevent these functional groups from reacting during synthetic steps where other parts of the molecule are being modified.[2] This allows for selective chemical transformations, which is essential in the multi-step synthesis of complex sphingolipids.
Troubleshooting Guides
Issue 1: Incomplete or Low Yield of N-Boc Deprotection
-
Symptom: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining after the deprotection reaction.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: For acid-catalyzed deprotection (e.g., using trifluoroacetic acid - TFA), the acid may be old or too dilute. Use fresh, anhydrous TFA and ensure the appropriate concentration (typically 20-50% in a solvent like dichloromethane).
-
Suboptimal Reaction Time or Temperature: The reaction may require more time to go to completion. Monitor the reaction progress using TLC. If the reaction is sluggish at room temperature, consider a slight increase in temperature, but be cautious of potential side reactions.
-
Steric Hindrance: The bulky nature of the protecting groups and the substrate itself can sometimes hinder the reaction. In such cases, longer reaction times or slightly more forcing conditions might be necessary.
-
Inappropriate Solvent: The choice of solvent can impact the reaction's efficiency. Dichloromethane is commonly used for TFA-based deprotection. For HCl-based deprotection, dioxane or methanol are often employed.
-
Issue 2: Presence of Unexpected Side Products After Deprotection
-
Symptom: TLC or NMR analysis of the crude product shows multiple unexpected spots or peaks.
-
Possible Causes & Solutions:
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during acidic deprotection of the Boc group is an electrophile and can react with nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or other sensitive functional groups. To mitigate this, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the t-butyl cation.[4]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups or functionalities, they may be cleaved under the deprotection conditions. Consider using milder deprotection methods, such as using a weaker acid or performing the reaction at a lower temperature.
-
Side Reactions of the Pivaloyl Group: Removal of the pivaloyl group typically requires harsher conditions than Boc-deprotection. If both are being removed simultaneously with a strong acid, side reactions can occur. For selective removal, different deprotection strategies are needed for each group.
-
Issue 3: Difficulty in Purifying the Final Sphingolipid Product
-
Symptom: The crude product is difficult to purify by standard column chromatography, leading to low recovery or impure fractions.
-
Possible Causes & Solutions:
-
Aggregation of the Product: Sphingolipids, especially those with free hydroxyl and amino groups, can aggregate, leading to tailing or poor separation on silica gel columns. To improve separation, try using a more polar solvent system or adding a small amount of a modifier like methanol or acetic acid to the eluent.
-
Inappropriate Stationary Phase: While silica gel is commonly used, other stationary phases like C18-reversed phase silica or alumina might provide better separation for your specific compound.
-
Co-elution of Similar Impurities: If side products have similar polarities to your desired product, separation can be challenging. Consider derivatizing the crude mixture to alter the polarity of the components, followed by purification and then removal of the derivatizing group. Alternatively, High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[5][6]
-
Data Presentation
Table 1: Storage and Solubility of this compound and Related Compounds
| Property | Recommendation | Source(s) |
| Long-Term Storage | -20°C, in a dark, dry, tightly sealed container | [1] |
| Short-Term Storage | Room temperature, protected from light and moisture | [2] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol, Ethanol, DMSO, DMF | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of a Ceramide (N-acyl-D-erythro-sphingosine) from this compound
This protocol involves a two-step process: 1) Deprotection of the Boc and pivaloyl groups, and 2) N-acylation of the resulting sphingosine.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude D-erythro-sphingosine.
Step 2: N-Acylation to form Ceramide
-
Dissolve the crude D-erythro-sphingosine in a suitable solvent system, for example, a mixture of tetrahydrofuran (THF) and water.
-
Add the desired fatty acid (e.g., stearic acid for C18 ceramide).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator like N-hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ceramide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform).
Mandatory Visualization
Caption: Synthetic workflow for ceramide synthesis.
Caption: Role in sphingolipid metabolic pathways.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine
Welcome to the technical support center for the synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthetic process. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: N-Boc Protection - Low Yield of N-Boc-D-erythro-sphingosine | 1. Incomplete reaction due to insufficient reagent. 2. Ineffective base. 3. Poor solubility of D-erythro-sphingosine. 4. Degradation of the starting material. | 1. Increase the equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) to 1.1-1.2 equivalents. 2. Ensure the triethylamine (TEA) is dry and of high purity. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Use a co-solvent system such as Dichloromethane (DCM) with a small amount of Dimethylformamide (DMF) to improve solubility. 4. Perform the reaction at a lower temperature (0 °C to room temperature) to minimize potential side reactions. |
| Step 1: N-Boc Protection - Presence of Multiple Spots on TLC | 1. Formation of di-Boc protected product. 2. O-Boc protection at the hydroxyl groups. 3. Unreacted starting material. | 1. Use a stoichiometric amount of (Boc)₂O and add it slowly to the reaction mixture. 2. O-Boc formation is less likely under these conditions but can be minimized by maintaining a moderate temperature. 3. Increase the reaction time or slightly increase the amount of (Boc)₂O. |
| Step 2: Selective Pivaloylation - Low Yield of this compound | 1. Incomplete reaction. 2. Steric hindrance preventing acylation. 3. Ineffective catalyst. | 1. Increase reaction time and/or temperature moderately (e.g., from room temperature to 40 °C). 2. While pivaloyl chloride is bulky, it should preferentially react with the primary alcohol. Ensure slow addition of the reagent. 3. Ensure 4-Dimethylaminopyridine (DMAP) is of high quality and used in sufficient catalytic amounts (0.1-0.2 equivalents). |
| Step 2: Selective Pivaloylation - Formation of Di-pivaloylated Byproduct | 1. Excess pivaloyl chloride. 2. Prolonged reaction time or elevated temperature. | 1. Use a stoichiometric amount (1.0-1.05 equivalents) of pivaloyl chloride. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Purification Challenges | 1. Difficulty in separating the mono- and di-pivaloylated products. 2. Co-elution of impurities. | 1. Use a carefully optimized gradient elution in column chromatography. A solvent system of hexane/ethyl acetate is recommended. 2. Consider using a different stationary phase for chromatography if baseline separation is not achieved. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the selective pivaloylation step?
A1: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which then efficiently acylates the primary hydroxyl group of N-Boc-D-erythro-sphingosine.
Q2: Why is pivaloyl chloride used for the selective acylation of the C1-hydroxyl group?
A2: The bulky tert-butyl group of the pivaloyl chloride provides steric hindrance. This steric bulk favors the acylation of the less sterically hindered primary hydroxyl group at the C1 position over the secondary hydroxyl group at the C3 position, leading to regioselectivity.
Q3: Can I use a different base for the N-Boc protection step?
A3: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. It is important to use a base that can effectively scavenge the acid produced during the reaction without competing with the amine of sphingosine in reacting with (Boc)₂O.
Q4: How can I monitor the progress of the reactions?
A4: Both the N-Boc protection and the selective pivaloylation can be effectively monitored by Thin Layer Chromatography (TLC). For the N-Boc protection, a mobile phase of dichloromethane/methanol (e.g., 95:5) can be used. For the pivaloylation step, a hexane/ethyl acetate system (e.g., 7:3) is suitable. Staining with potassium permanganate or ceric ammonium molybdate will help visualize the spots.
Q5: What are the critical parameters for scaling up the synthesis?
A5: For scaling up, critical parameters include efficient heat management (especially during the addition of reagents), effective stirring to ensure homogeneity, careful control of reagent stoichiometry, and a well-planned purification strategy to handle larger quantities of product and byproducts. A gradual scale-up approach is recommended.
Data Presentation
Table 1: Quantitative Data for N-Boc Protection of D-erythro-sphingosine
| Scale (g) | D-erythro-sphingosine (mol) | (Boc)₂O (mol) | TEA (mol) | DCM (mL) | Reaction Time (h) | Typical Yield (%) |
| 1.0 | 0.0033 | 0.0037 | 0.005 | 20 | 4 | 95 |
| 10.0 | 0.033 | 0.037 | 0.05 | 200 | 4-6 | 92 |
| 50.0 | 0.167 | 0.184 | 0.25 | 1000 | 6-8 | 90 |
Table 2: Quantitative Data for Selective Pivaloylation of N-Boc-D-erythro-sphingosine
| Scale (g) | N-Boc-D-erythro-sphingosine (mol) | Pivaloyl Chloride (mol) | TEA (mol) | DMAP (mol) | DCM (mL) | Reaction Time (h) | Typical Yield (%) |
| 1.0 | 0.0025 | 0.0026 | 0.0037 | 0.00025 | 20 | 3 | 85 |
| 10.0 | 0.025 | 0.026 | 0.037 | 0.0025 | 200 | 3-5 | 82 |
| 50.0 | 0.125 | 0.131 | 0.187 | 0.0125 | 1000 | 4-6 | 80 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-D-erythro-sphingosine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add D-erythro-sphingosine.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). If solubility is an issue at larger scales, a small amount of anhydrous dimethylformamide (DMF) can be added as a co-solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 10 minutes.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically of high purity and can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-D-erythro-sphingosine.
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Addition of Base and Catalyst: Add TEA (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-6 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.
-
Work-up: Quench the reaction with saturated ammonium chloride solution. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision-making for low yield in the selective pivaloylation step.
Validation & Comparative
A Comparative Guide to Protected Sphingosines: N-Boc-1-pivaloyl-D-erythro-sphingosine in Focus
In the intricate field of glycosphingolipid synthesis and the study of sphingolipid-mediated signaling, the judicious selection of protecting groups for the sphingosine backbone is paramount. This guide provides a comprehensive comparison of N-Boc-1-pivaloyl-D-erythro-sphingosine with other commonly employed protected sphingosines, offering researchers, scientists, and drug development professionals a detailed analysis to inform their synthetic strategies. We will delve into the performance of these protected derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
Orthogonal Protection: The Key to Complex Sphingolipid Synthesis
The trifunctional nature of sphingosine, with its amino group and two hydroxyl groups of differing reactivity, necessitates a robust protecting group strategy to achieve regioselective modifications. An ideal approach employs an orthogonal set of protecting groups, which can be selectively removed under distinct conditions without affecting others.[1][2] The combination of the acid-labile tert-butoxycarbonyl (Boc) group for the amine and the base-labile pivaloyl (Piv) ester for the primary hydroxyl in this compound represents such an orthogonal strategy.[3][4] This allows for the selective deprotection and subsequent functionalization of the C-3 hydroxyl group, a crucial step in the synthesis of many complex glycosphingolipids.
Performance in Key Synthetic Reactions: A Comparative Overview
The efficacy of a protecting group strategy is ultimately determined by its performance in key chemical transformations, including glycosylation, acylation, and phosphorylation. Below, we compare this compound with other common protected sphingosines in these critical reactions.
Glycosylation
Glycosylation of the C-1 or C-3 hydroxyl group of sphingosine is a cornerstone of glycosphingolipid synthesis. The choice of protecting groups on the sphingosine acceptor significantly influences the yield and stereoselectivity of the glycosidic linkage.
| Protected Sphingosine | N-Protecting Group | C1-O-Protecting Group | C3-O-Protecting Group | Typical Glycosylation Yield | Key Features & Considerations |
| This compound | Boc | Pivaloyl | Free | Good to High | Orthogonal protection allows for subsequent modifications. The bulky pivaloyl group can be stable under various glycosylation conditions.[4] |
| N-Tetrachlorophthaloyl (TCP)-sphingosine | TCP | Free or Benzoyl | Free or Benzoyl | Good to High | The TCP group is robust and stable to both acidic and mildly basic conditions, but its removal requires specific, sometimes harsh, reagents like hydrazine or ethylenediamine.[5] |
| N-Boc-1-O-TBDMS-D-erythro-sphingosine | Boc | TBDMS | Free | Moderate to Good | Silyl ethers are versatile, but their stability can be sensitive to acidic glycosylation promoters. The bulky TBDMS group can selectively protect the primary hydroxyl.[6] |
| N-Phthaloyl-sphingosine | Phthaloyl | Free or Benzoyl | Free or Benzoyl | Moderate to Good | The phthaloyl group is a classic amine protection, but its removal often requires harsh conditions that may not be compatible with sensitive glycosidic linkages. |
Acylation
N-acylation of the sphingosine amino group is the defining step in the formation of ceramides, the central building blocks of most sphingolipids. While this is often performed on unprotected sphingosine, selective O-acylation requires protection of the amino and the other hydroxyl group.
| Protected Sphingosine | N-Protecting Group | O-Protecting Group(s) | Acylation Position | Typical Acylation Yield | Key Features & Considerations |
| This compound | Boc | Pivaloyl (C1) | C3-OH | High | The free C3-hydroxyl is available for acylation. The Boc and pivaloyl groups are stable to standard acylation conditions. |
| N-Tetrachlorophthaloyl (TCP)-sphingosine | TCP | Benzoyl (C1, C3) | - | High (for N-acylation after deprotection) | TCP protection is stable during O-acylation at other positions, but subsequent N-acylation requires TCP removal.[5] |
| 1,3-di-O-TBDMS-D-erythro-sphingosine | Free | TBDMS (C1, C3) | C2-NH2 | High | Allows for direct N-acylation while both hydroxyls are protected. Silyl groups are readily removed post-acylation.[7] |
Phosphorylation
The synthesis of sphingosine-1-phosphate (S1P), a critical signaling molecule, requires selective phosphorylation of the primary hydroxyl group.[8] This necessitates the protection of the amino group and the secondary hydroxyl.
| Protected Sphingosine | N-Protecting Group | C3-O-Protecting Group | Phosphorylation Yield | Key Features & Considerations |
| N-Boc-3-O-TBDMS-D-erythro-sphingosine | Boc | TBDMS | Good | The primary hydroxyl is free for phosphorylation. The Boc and TBDMS groups provide orthogonal protection, allowing for sequential deprotection. |
| N-Phthaloyl-3-O-benzoyl-D-erythro-sphingosine | Phthaloyl | Benzoyl | Moderate to Good | A more traditional approach, but deprotection of both groups can be challenging. |
| N-Cbz-3-O-benzyl-D-erythro-sphingosine | Cbz | Benzyl | Good | Both protecting groups can be removed simultaneously by hydrogenolysis, which can be advantageous but limits other transformations. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible success in the synthesis of complex sphingolipids.
Protocol 1: Glycosylation using an N-Boc Protected Sphingosine Acceptor
This protocol is a representative example of a glycosylation reaction to form a glucosyl-sphingosine derivative.
Materials:
-
N-Boc-1-O-pivaloyl-D-erythro-sphingosine (Acceptor)
-
Per-O-acetylated glucosyl trichloroacetimidate (Donor)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Boc-1-O-pivaloyl-D-erythro-sphingosine acceptor (1 equivalent) and the per-O-acetylated glucosyl trichloroacetimidate donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -20 °C.
-
Slowly add BF₃·OEt₂ (0.2 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected glucosyl-sphingosine.
-
For deprotection of the acetyl groups, the product can be treated with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Subsequent removal of the Boc and pivaloyl groups can be achieved under their respective selective deprotection conditions (acid for Boc, base for pivaloyl).
Protocol 2: Orthogonal Deprotection of N-Boc and O-Pivaloyl Groups
N-Boc Deprotection (Acidic Conditions):
-
Dissolve the N-Boc protected sphingolipid in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Co-evaporate the solvent and excess TFA with toluene under reduced pressure to obtain the amine salt.
O-Pivaloyl Deprotection (Basic Conditions):
-
Dissolve the O-pivaloyl protected sphingolipid in a solution of sodium methoxide in methanol (e.g., 0.1 M).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺) or by adding acetic acid.
-
Filter and concentrate the solution to obtain the deprotected alcohol.
Visualizing Sphingolipid Metabolism and Signaling
To better understand the context in which these protected sphingosines are utilized, it is helpful to visualize the key metabolic and signaling pathways.
Caption: De Novo synthesis and salvage pathways of sphingolipid metabolism.
Caption: Simplified overview of sphingosine-1-phosphate (S1P) signaling.
Conclusion
The selection of a protecting group strategy for sphingosine synthesis is a critical decision that impacts the efficiency, regioselectivity, and overall success of complex glycosphingolipid preparation. This compound offers a robust and versatile platform, leveraging the orthogonal nature of the Boc and pivaloyl groups. While direct comparative studies are limited, an understanding of the chemical properties of each protecting group allows for a rational selection based on the specific synthetic target and reaction conditions. The Boc group provides reliable amine protection with mild deprotection, while the pivaloyl ester offers a stable protection for the primary hydroxyl that can withstand a range of glycosylation conditions. For researchers embarking on the synthesis of novel sphingolipids and their analogs, a careful consideration of the protecting group's stability, ease of removal, and potential influence on reactivity will pave the way for successful and efficient synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Stereochemistry of Sphingolipids in Ganglioside GM3 Enhances Recovery of Nervous Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
validation of ceramide structure synthesized from N-Boc-1-pivaloyl-D-erythro-sphingosine
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of bioactive lipids like ceramides are paramount. This guide provides a comprehensive comparison of methodologies for validating the structure of ceramides synthesized from the protected precursor, N-Boc-1-pivaloyl-D-erythro-sphingosine. We present supporting experimental data, detailed protocols, and a comparative overview of alternative synthetic routes.
The synthesis of specific ceramide species is crucial for investigating their roles in cellular signaling, apoptosis, and various disease states. A common synthetic strategy involves the use of protected sphingosine precursors to ensure regioselectivity and stereochemical control during the acylation process. One such precursor is this compound, which requires a two-step deprotection prior to the final N-acylation to yield the target ceramide. The validation of the final product's structure is a critical step to ensure that the desired molecule has been synthesized with high purity.
Synthetic Pathway from this compound
The synthesis of a target ceramide from this compound involves a deprotection step to remove the N-Boc (tert-butyloxycarbonyl) and O-pivaloyl protecting groups, followed by the N-acylation of the free amino group of the D-erythro-sphingosine backbone with a fatty acid of interest.
Experimental Protocol: Synthesis of a Ceramide (e.g., N-stearoyl-D-erythro-sphingosine)
1. Deprotection of this compound:
-
Materials: this compound, 4M HCl in 1,4-dioxane, Methanol.
-
Procedure:
-
Dissolve this compound in a minimal amount of methanol.
-
Add an excess of 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of D-erythro-sphingosine.
-
The crude product can be purified by recrystallization or column chromatography.
-
2. N-acylation of D-erythro-sphingosine:
-
Materials: D-erythro-sphingosine hydrochloride, Stearoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend D-erythro-sphingosine hydrochloride in dry DCM.
-
Add triethylamine (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amino group.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of stearoyl chloride (1.1 equivalents) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-stearoyl-D-erythro-sphingosine.
-
Structural Validation Techniques
The definitive confirmation of the synthesized ceramide's structure requires a combination of modern analytical techniques.
Data Presentation: Comparison of Validation Techniques
| Technique | Information Obtained | Sample Preparation | Sensitivity | Key Advantages | Limitations |
| LC-MS/MS | Molecular weight, fragmentation pattern for structural elucidation, quantification.[1] | Dissolution in a suitable solvent (e.g., methanol/chloroform). | High (picogram to femtogram). | High specificity and sensitivity, suitable for complex mixtures.[1] | Isomeric differentiation can be challenging. |
| GC-MS | Molecular weight of derivatives, fatty acid chain length and saturation. | Derivatization (e.g., silylation) to increase volatility. | High (picogram). | Excellent for fatty acid profiling. | Requires derivatization, not suitable for thermolabile compounds. |
| NMR Spectroscopy | Detailed structural information, stereochemistry, conformational analysis.[2] | Dissolution in a deuterated solvent (e.g., CDCl3/MeOD). | Moderate (microgram to milligram). | Provides unambiguous structural determination and conformational insights.[2] | Lower sensitivity compared to MS techniques. |
| HPLC | Purity assessment, quantification. | Dissolution in a suitable mobile phase. | Moderate (nanogram to microgram). | Robust for purity determination and preparative separation. | Limited structural information. |
Experimental Protocols for Key Validation Experiments
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute the ceramide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis. For N-stearoyl-D-erythro-sphingosine, a characteristic transition would be the precursor ion [M+H]+ to a product ion corresponding to the sphingoid base after loss of the fatty acyl chain and water.
-
Data Analysis: The molecular ion peak corresponding to the calculated mass of the target ceramide should be observed. The fragmentation pattern in MS/MS should be consistent with the expected structure.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified ceramide in approximately 0.6 mL of a deuterated solvent mixture (e.g., CDCl₃:CD₃OD, 4:1).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the amide proton, vinyl protons of the sphingosine backbone, and protons of the fatty acyl chain.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra should be compared with literature values for known ceramides or with predicted spectra to confirm the structure and stereochemistry.
Comparison with Alternative Ceramide Synthesis Methods
While the synthesis from protected sphingosine is a robust method, several alternatives exist, each with its own advantages and disadvantages.
Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| From Protected Sphingosine | Protected D-erythro-sphingosine, Fatty acid derivative | Deprotection agents (acid), Acylating agents (acyl chloride) | High stereochemical control, well-established. | Multi-step, requires protection/deprotection. |
| Enzymatic Synthesis | Sphingosine, Fatty acid | Lipase or Ceramidase.[1][3] | Mild reaction conditions, high selectivity, environmentally friendly.[1] | Enzyme cost and stability can be a concern, may have substrate limitations. |
| Mitsunobu Reaction | A suitable alcohol precursor, Phthalimide, Fatty acid | Triphenylphosphine, Diethyl azodicarboxylate (DEAD).[4][5] | Can be used to introduce the amino group with inversion of stereochemistry.[4] | Stoichiometric amounts of reagents are required, purification can be challenging. |
| De Novo Synthesis (Biomimetic) | Serine, Palmitoyl-CoA (or other fatty acyl-CoAs) | Multi-enzyme cascade. | Mimics the natural biosynthetic pathway. | Complex, requires isolation and purification of multiple enzymes. |
Conclusion
The synthesis of ceramides from this compound provides a reliable method to obtain stereochemically pure ceramides for research purposes. However, the successful synthesis is contingent upon rigorous structural validation. A combination of mass spectrometry and NMR spectroscopy is essential for the unambiguous confirmation of the final product's identity and purity. Researchers should also consider alternative synthetic strategies, such as enzymatic synthesis, which may offer advantages in terms of milder reaction conditions and environmental impact. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of production.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide’s Role and Biosynthesis: A Brief Review [bbe.or.kr]
- 4. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of N-Boc-1-pivaloyl-D-erythro-sphingosine and Free Sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-Boc-1-pivaloyl-D-erythro-sphingosine and free D-erythro-sphingosine. The information presented herein is based on established principles of organic chemistry, biochemistry, and cell biology, and is supported by a review of current scientific literature.
Introduction
Sphingosine is a critical bioactive lipid that serves as a backbone for complex sphingolipids and as a precursor to the potent signaling molecule, sphingosine-1-phosphate (S1P). The biological effects of sphingosine are vast, influencing key cellular processes such as proliferation, apoptosis, and inflammation. In contrast, this compound is a chemically modified derivative of sphingosine where the amino and primary hydroxyl functional groups are protected by a tert-butyloxycarbonyl (Boc) and a pivaloyl group, respectively. These modifications are typically employed in organic synthesis to prevent these functional groups from participating in chemical reactions. This guide will explore how these chemical protections fundamentally alter the biological activity of the sphingosine molecule.
The Critical Role of Protecting Groups
The defining difference between this compound and free sphingosine lies in the presence of the Boc and pivaloyl protecting groups. In organic synthesis, protecting groups are temporarily attached to a functional group to render it inert during a chemical reaction, and are later removed to restore the original functionality.
-
N-Boc (tert-butyloxycarbonyl) Group: This group protects the amine functionality of sphingosine. The presence of the bulky Boc group sterically hinders the amine and reduces its nucleophilicity, preventing it from participating in enzymatic reactions.
-
1-Pivaloyl Group: This group protects the primary hydroxyl group at the C1 position of sphingosine. The pivaloyl group is also sterically bulky and prevents the hydroxyl group from being phosphorylated.
The biological activity of sphingosine is intrinsically linked to its free amine and hydroxyl groups. The amine group is crucial for recognition by enzymes like sphingosine kinases, and the primary hydroxyl group is the site of phosphorylation to S1P.[1][2] Consequently, the presence of the Boc and pivaloyl groups in this compound is predicted to render the molecule biologically inactive.
Comparative Analysis of Biological Activity
Based on the function of the protecting groups and the known biological roles of sphingosine, a stark contrast in their biological activities is expected.
| Biological Parameter | This compound | Free Sphingosine | Rationale for Difference |
| Substrate for Sphingosine Kinase (SphK) | Expected to be a very poor or non-substrate. | A natural substrate. | The N-Boc and 1-pivaloyl groups block the amine and hydroxyl moieties, which are essential for recognition and phosphorylation by SphK.[1][3] |
| Generation of Sphingosine-1-Phosphate (S1P) | Negligible to none. | Readily phosphorylated to S1P. | As it is not a substrate for SphK, it cannot be converted to the active signaling molecule S1P. |
| Induction of Apoptosis | Not expected to induce apoptosis. | Can induce apoptosis in various cell types.[4] | The pro-apoptotic effects of sphingosine are often linked to its metabolism to ceramide or its direct interactions with cellular components, which would be hindered by the protecting groups. |
| Modulation of Cell Proliferation | Not expected to have a direct effect. | Can inhibit or stimulate proliferation depending on the cell type and context. | The effects of sphingosine on proliferation are mediated by its conversion to S1P or other metabolites, a pathway that is blocked for the protected form. |
| Antimicrobial Activity | Expected to have significantly reduced or no activity. | Possesses broad-spectrum antimicrobial properties.[2] | The antimicrobial activity of sphingosine is attributed to its specific chemical structure, which is altered by the protecting groups.[2] |
Signaling Pathways of Sphingosine
Free sphingosine exerts its biological effects primarily through its conversion to S1P, which then acts as a ligand for a family of G protein-coupled receptors (S1PRs). The signaling cascades initiated by S1P are cell-type and receptor-subtype specific, leading to a diverse array of cellular responses. This compound, being unable to be converted to S1P, would not be able to activate these pathways.
Caption: Signaling pathway of free sphingosine versus the blocked pathway for this compound.
Experimental Protocols
To empirically validate the predicted differences in biological activity, the following experimental protocols could be employed.
In Vitro Sphingosine Kinase Activity Assay
This assay directly measures the ability of a compound to serve as a substrate for sphingosine kinase.
Objective: To determine if this compound is a substrate for SphK.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human SphK1 or SphK2, ATP (radiolabeled with γ-³²P or for detection by luminescence), and magnesium chloride.
-
Substrate Addition: Add either free sphingosine (positive control) or this compound to the reaction mixture. A no-substrate reaction serves as a negative control.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol/HCl). This also serves to extract the lipids.
-
Analysis:
-
Radiolabeling: Separate the lipids by thin-layer chromatography (TLC) and visualize the radiolabeled S1P by autoradiography. Quantify the spots using a phosphorimager.
-
Luminescence: Measure the remaining ATP concentration using a luciferase-based assay. A decrease in ATP indicates kinase activity.
-
-
Data Interpretation: Compare the amount of S1P produced or ATP consumed in the presence of free sphingosine versus this compound.
Caption: Experimental workflow for the in vitro sphingosine kinase activity assay.
Cell Viability and Apoptosis Assay
This assay assesses the cytotoxic effects of the compounds on cultured cells.
Objective: To compare the effects of this compound and free sphingosine on cell viability and apoptosis.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Jurkat cells, known to be sensitive to sphingosine-induced apoptosis) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of free sphingosine or this compound for a defined period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Viability Assessment:
-
MTT or WST-1 Assay: Add the respective reagent to the wells and incubate. Measure the absorbance, which correlates with the number of viable cells.
-
-
Apoptosis Assessment:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for caspases 3 and 7 to measure their activity, which is a hallmark of apoptosis.
-
-
Data Analysis: Plot cell viability and apoptosis markers as a function of compound concentration to determine dose-response curves and calculate IC50 values where applicable.
Conclusion
This compound is a chemically protected derivative of sphingosine designed for use in organic synthesis. The presence of the N-Boc and 1-pivaloyl groups fundamentally alters the molecule's structure by blocking the functional groups that are essential for its biological activity. Consequently, it is predicted to be biologically inactive, serving as a poor substrate for sphingosine kinases and being unable to trigger the downstream signaling events characteristic of free sphingosine. In stark contrast, free sphingosine is a potent bioactive lipid that plays a pivotal role in a multitude of cellular processes, primarily through its conversion to S1P. For researchers in drug development and cell biology, it is crucial to recognize that this compound should be considered an inactive precursor, and its use in biological systems would likely require deprotection to elicit sphingosine-like effects. Direct experimental validation, as outlined in the proposed protocols, would be necessary to definitively quantify the extent of its biological inertness.
References
- 1. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Infectious Role of Sphingosine in Microbial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of sphingosine kinase 1 substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Boc versus Other Amine Protecting Groups in Sphingosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sphingosine and its derivatives is a cornerstone of research into lipid signaling, metabolic diseases, and drug development. A critical step in these complex syntheses is the protection of the amine group to prevent unwanted side reactions. The choice of the amine protecting group significantly impacts the overall efficiency, yield, and compatibility with other functional groups in the synthetic route. This guide provides an objective comparison of the tert-butoxycarbonyl (Boc) group with other commonly used amine protecting groups—benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc)—in the context of sphingosine synthesis.
Introduction to Sphingosine and Its Biological Significance
Sphingosine is an 18-carbon amino alcohol that forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. The biosynthesis of sphingosine typically starts from the condensation of serine and palmitoyl-CoA. Beyond its structural role, sphingosine and its metabolites, particularly sphingosine-1-phosphate (S1P), are potent signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, migration, and inflammation. The S1P signaling pathway, mediated by a family of G protein-coupled receptors (S1PRs), is a key target in the development of therapeutics for autoimmune diseases, cancer, and inflammatory disorders.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
The diagram below illustrates the central role of sphingosine in the S1P signaling pathway. Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then be secreted from the cell and bind to S1P receptors on the cell surface, initiating downstream signaling cascades that regulate various cellular responses.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. This concept, known as orthogonality, allows for the deprotection of one functional group without affecting others. The following sections compare the performance of N-Boc, N-Cbz, N-Fmoc, and N-Troc in the context of a representative sphingosine synthesis workflow.
Representative Synthetic Workflow for Sphingosine
A common strategy for sphingosine synthesis begins with a protected amino acid, such as serine or alanine, which is then elaborated to introduce the long alkyl chain and the characteristic stereochemistry. The diagram below outlines a generalized workflow.
Data Presentation: Quantitative Comparison
The following table summarizes the typical reaction conditions and reported yields for the protection and deprotection steps using the four amine protecting groups. It is important to note that the yields are sourced from various publications and may not represent a direct side-by-side comparison under identical conditions. However, they provide a valuable quantitative insight into the efficiency of each protecting group.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| N-Boc | Di-tert-butyl dicarbonate (Boc)₂O | 63% (over 2 steps) | Strong acid (e.g., TFA, HCl in dioxane) | >95% |
| N-Cbz | Benzyl chloroformate (Cbz-Cl) | 90% | Catalytic Hydrogenolysis (H₂, Pd/C) | 93-98% |
| N-Fmoc | Fmoc-Cl or Fmoc-OSu | >90% | Base (e.g., 20% Piperidine in DMF) | >95% |
| N-Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Quantitative | Reductive cleavage (e.g., Zn dust in acetic acid) | High |
Logical Relationship of Protecting Group Orthogonality
The key to complex organic synthesis is the use of orthogonal protecting groups that can be removed under distinct conditions without affecting each other. The diagram below illustrates the orthogonal nature of Boc, Cbz, Fmoc, and Troc.
Experimental Protocols
The following are representative protocols for the protection of an amino group (e.g., on a sphingosine precursor) and its subsequent deprotection for each of the discussed protecting groups.
N-Boc Protection and Deprotection
Protection Protocol:
-
Dissolve the amine-containing substrate (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Deprotection Protocol:
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a mild base.
N-Cbz Protection and Deprotection
Protection Protocol:
-
Dissolve the amine-containing substrate (1.0 equiv) in a 2:1 mixture of THF and water.[1]
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).[1]
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv).[1]
-
Stir the solution at 0 °C for 4-6 hours or until completion as monitored by TLC.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the product by silica gel column chromatography to yield the N-Cbz protected compound.[1]
Deprotection Protocol:
-
Dissolve the N-Cbz protected substrate in methanol (MeOH).[1]
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).[1]
-
Stir the mixture under an atmosphere of hydrogen (H₂) gas (balloon or Parr shaker) at room temperature.[1]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[1]
N-Fmoc Protection and Deprotection
Protection Protocol:
-
Dissolve the amine-containing substrate (1.0 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Fmoc protected compound.
Deprotection Protocol:
-
Dissolve the N-Fmoc protected substrate in N,N-dimethylformamide (DMF).[2]
-
Add a 20% (v/v) solution of piperidine in DMF.[2]
-
Stir the mixture at room temperature. The deprotection is often complete within 30 minutes.[2]
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed in vacuo.
-
The crude product is often purified by chromatography to remove the dibenzofulvene-piperidine adduct.
N-Troc Protection and Deprotection
Protection Protocol:
-
Dissolve the amine-containing substrate (1.0 equiv) and sodium bicarbonate (NaHCO₃, 3.0 equiv) in water.
-
Add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.2-1.5 equiv) dropwise at room temperature.
-
Stir the reaction until the starting material is consumed, as monitored by TLC.
-
Neutralize the reaction mixture with 1.0 M HCl.
-
Concentrate the mixture under reduced pressure and purify the residue to obtain the N-Troc protected product.
Deprotection Protocol:
-
Dissolve the N-Troc protected substrate in a suitable solvent such as acetic acid or a mixture of THF and water.
-
Add activated zinc dust in portions.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the zinc residue.
-
Work up the filtrate by neutralization and extraction to isolate the deprotected amine.
Conclusion
The choice of an amine protecting group in sphingosine synthesis is a critical decision that influences the overall synthetic strategy.
-
N-Boc is a robust and widely used protecting group, ideal for its stability to a broad range of reagents, with deprotection achieved under acidic conditions. This makes it a workhorse for many synthetic routes.
-
N-Cbz offers stability to both acidic and basic conditions, with its removal by catalytic hydrogenolysis providing a mild and orthogonal deprotection strategy. However, it is incompatible with other functional groups that are sensitive to reduction.
-
N-Fmoc is the protecting group of choice in solid-phase peptide synthesis due to its lability under mild basic conditions. Its application in solution-phase sphingosine synthesis is also valuable when acid-sensitive groups are present.
-
N-Troc provides a unique orthogonal protection strategy, as it is stable to both acidic and basic conditions and is removed under reductive conditions that are distinct from catalytic hydrogenolysis. This makes it particularly useful in complex syntheses where multiple orthogonal protecting groups are required.
Ultimately, the optimal choice depends on the specific synthetic route, the presence of other functional groups, and the desired overall yield and efficiency. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic challenges in the exciting field of sphingolipid research.
References
A Comparative Guide to Internal Standards for Sphingolipid Mass Spectrometry: Featuring N-Boc-1-pivaloyl-D-erythro-sphingosine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingolipids by mass spectrometry is crucial for understanding their diverse roles in cellular signaling, disease pathogenesis, and as therapeutic targets. The use of a suitable internal standard is paramount to correct for variations in sample preparation and instrument response, ensuring data reliability. This guide provides a comparative overview of commonly used internal standards for sphingolipid analysis, with a special focus on the potential application of N-Boc-1-pivaloyl-D-erythro-sphingosine. While direct experimental data on the use of this compound as an internal standard is not currently available in the public domain, this guide will explore its theoretical advantages and disadvantages based on its structure, alongside a detailed comparison of established alternatives.
Comparison of Internal Standards for Sphingolipid Analysis
The ideal internal standard should be structurally similar to the analyte, not naturally present in the sample, and exhibit similar ionization and fragmentation behavior. For sphingolipid analysis, several classes of internal standards are commonly employed.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Stable Isotope-Labeled | d7-Sphingosine, 13C-Sphingosine-1-phosphate | Co-elute with the analyte, similar ionization and fragmentation, considered the "gold standard" for accuracy.[1] | Higher cost, potential for isotopic overlap with the analyte. |
| Odd-Chain Length | C17-Sphingosine, C17-Ceramide | Not naturally occurring in most mammalian systems, cost-effective.[2] | May not perfectly mimic the chromatographic behavior and ionization of even-chain length endogenous sphingolipids. |
| Structurally Related | Dihydrosphingosine (for sphingosine analysis) | Similar core structure, commercially available. | Different chromatographic retention and potentially different ionization efficiency compared to the unsaturated analyte. |
| Chemically Modified | This compound (Theoretical) | Potentially increased stability due to protection of reactive functional groups, distinct mass difference from endogenous sphingolipids. | Altered polarity may lead to significant differences in extraction efficiency and chromatographic retention; ionization and fragmentation behavior would need thorough investigation. |
Experimental Protocols
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of sphingolipids. Below is a representative protocol that can be adapted for the analysis of various sphingolipids using different internal standards.
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of plasma or cell lysate, add 150 µL of a methanol solution containing the internal standard (e.g., 20 nM of C17-sphingosine).[3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 17,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of sphingolipids.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of sphingosine and related molecules.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sphingosine: m/z 300.3 → 282.3
-
C17-Sphingosine (IS): m/z 286.3 → 268.3
-
Note: Specific MRM transitions will need to be optimized for each analyte and internal standard.
-
-
Visualizing Key Pathways and Workflows
Sphingolipid Metabolism
The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the synthesis and interconversion of key bioactive sphingolipids.
Caption: Overview of Sphingolipid Metabolism.
Experimental Workflow for Sphingolipid Quantification
This diagram outlines the typical workflow for the quantification of sphingolipids from biological samples using an internal standard.
Caption: LC-MS/MS quantification workflow.
The Case for this compound: A Theoretical Perspective
While lacking direct empirical validation, the chemical structure of this compound suggests potential advantages and disadvantages as an internal standard. The Boc (tert-butyloxycarbonyl) and pivaloyl protecting groups at the amine and primary hydroxyl functionalities, respectively, could offer enhanced stability by preventing unwanted chemical reactions during sample storage and preparation. This is a crucial consideration, as the stability of internal standards can be a concern.[4]
However, these bulky, non-polar protecting groups would significantly alter the physicochemical properties of the molecule compared to endogenous sphingosine. This would likely lead to different extraction efficiencies and chromatographic retention times, violating the principle that an internal standard should closely mimic the analyte's behavior. Furthermore, the ionization and fragmentation pathways in the mass spectrometer would be different, requiring careful optimization and potentially leading to less reliable quantification if the fragmentation is not robust.
References
- 1. Sphingosine 1-phosphate has a negative effect on RBC storage quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized N-Boc-1-pivaloyl-D-erythro-sphingosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of sphingolipids and their analogs is a cornerstone of research into their diverse biological roles, from structural components of cell membranes to critical signaling molecules. The purity of these synthetic intermediates is paramount to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a key protected sphingosine derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine, and evaluates its performance characteristics against common alternative protection strategies.
Comparison of Protecting Group Strategies
The choice of protecting groups for the amine and hydroxyl functionalities of sphingosine is a critical consideration in its synthesis, impacting not only the reaction efficiency but also the ease of purification and the final purity of the product. Here, we compare the N-Boc (tert-butoxycarbonyl) and pivaloyl protecting groups with common alternatives.
Table 1: Comparison of Protecting Group Strategies for D-erythro-sphingosine Synthesis
| Protecting Group Strategy | Amine Protection | Primary Hydroxyl Protection | Key Advantages | Potential Disadvantages | Reported Purity |
| Target Compound | N-Boc | Pivaloyl (Piv) | - High stability of both groups to a wide range of reaction conditions.[1] - Pivaloyl group is more stable than other acyl groups. | - Deprotection of pivaloyl group can require harsh conditions. | High diastereomeric and enantiomeric purity achievable (>99%). |
| Alternative 1 | N-Boc | Silyl Ether (e.g., TBDMS, TIPS) | - Mild deprotection conditions (fluoride ions). - Orthogonal to many other protecting groups. | - Can be labile to acidic conditions. | High enantiomeric excess (>99%) reported in syntheses.[2] |
| Alternative 2 | N-Fmoc | Pivaloyl (Piv) | - Fmoc group is base-labile, offering orthogonal deprotection to acid-labile groups.[3][4] | - Fmoc group can be sensitive to primary and secondary amines. | High purity is generally achievable, comparable to N-Boc strategies. |
| Alternative 3 | N-Fmoc | Silyl Ether (e.g., TBDMS, TIPS) | - Fully orthogonal deprotection scheme (base for Fmoc, fluoride for silyl). | - Potential for side reactions depending on the specific silyl ether and reaction conditions. | High purity is expected due to the orthogonal nature of the protecting groups. |
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of the purity of synthesized this compound, ensuring not only chemical purity but also the correct stereochemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized organic molecules. For chiral compounds like sphingosine derivatives, chiral HPLC is crucial for determining enantiomeric purity.
Table 2: HPLC Methods for Purity Assessment
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | UV (210-220 nm) | - General purity assessment. - Quantification of impurities with chromophores. |
| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV (210-220 nm) | - Determination of enantiomeric excess (ee%). |
| Normal-Phase HPLC | Silica or Diol | Hexane/Ethyl Acetate | UV or ELSD | - Separation of diastereomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Quantitative NMR (qNMR) offers a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2][5][6]
Table 3: NMR Methods for Purity Assessment
| Method | Nucleus | Information Obtained |
| ¹H NMR | Proton | - Structural confirmation. - Detection of proton-containing impurities. - Diastereomeric ratio determination. |
| ¹³C NMR | Carbon-13 | - Confirms the carbon skeleton and the absence of major carbon-containing impurities. |
| Quantitative ¹H NMR (qNMR) | Proton | - Absolute purity determination by integrating the signal of the analyte against a certified internal standard. |
| ¹⁹F NMR (with chiral derivatizing agent) | Fluorine-19 | - Highly sensitive method for determining enantiomeric purity after derivatization with a chiral fluorinated reagent (e.g., Mosher's acid chloride).[7] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for the identification and quantification of the target compound and any impurities.
Table 4: Mass Spectrometry Methods for Purity Assessment
| Method | Ionization Technique | Mass Analyzer | Information Obtained |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF) | - Molecular weight confirmation. - Identification of impurities by mass. |
| LC-MS/MS | ESI | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (QTOF) | - Structural confirmation through fragmentation patterns. - Highly sensitive and specific quantification of the analyte and known impurities.[8][9][10][11] |
Experimental Protocols
HPLC Protocol for Purity Assessment of this compound
Objective: To determine the chemical purity of the synthesized compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30-31 min: 100% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination
Objective: To determine the absolute purity of the synthesized compound using qNMR.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., dimethyl sulfone, maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for quantitative accuracy).
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized sphingosine derivatives.
Simplified Sphingolipid Signaling Pathway
This compound is a synthetic precursor to D-erythro-sphingosine, a key molecule in the sphingolipid metabolic pathway. Once deprotected, sphingosine can be converted to various bioactive lipids that regulate numerous cellular processes.
Caption: Simplified overview of the metabolic fate and signaling roles of D-erythro-sphingosine.
References
- 1. Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Analysis of N-Boc-1-pivaloyl-D-erythro-sphingosine and Related Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical configuration of sphingolipids is critical to their biological function, influencing everything from cell membrane structure to intricate signaling pathways that govern apoptosis, cell differentiation, and chemotaxis.[1][2] N-Boc-1-pivaloyl-D-erythro-sphingosine, a synthetically modified sphingolipid, presents unique analytical challenges due to the presence of bulky protecting groups. This guide provides a comparative overview of modern analytical techniques for the stereochemical characterization of this molecule and related sphingolipids, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The stereochemical analysis of sphingolipids is primarily accomplished through a combination of chromatographic and spectroscopic methods. The choice of technique depends on the specific analytical question, the complexity of the sample, and the required sensitivity and resolution.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages/Considerations | Typical Performance for Sphingolipids |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity; can quantify complex mixtures.[1][2] | May not inherently separate stereoisomers without a chiral column. Protecting groups may alter fragmentation patterns. | LOD: Picomole range[3] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides absolute configuration information without the need for derivatization of the core chiral centers.[4] | Lower sensitivity compared to MS. Bulky protecting groups may complicate spectral interpretation. | Can discriminate all stereoisomers of intact sphingosine.[4] |
| Chiral LC-CD-NMR | Combines chiral HPLC for separation with circular dichroism and NMR for online structural elucidation. | Directly identifies enantiomers by opposite CD signals and identical NMR spectra.[5] | Requires specialized instrumentation and larger sample amounts. | Can determine the degree of separation (Rs) between enantiomers without authentic standards.[5] |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Sphingolipid Analysis
This protocol is adapted from established methods for the analysis of sphingolipids in biological samples.[1][6][7]
a) Sample Preparation and Extraction:
-
For this compound: Dissolve the purified compound in a suitable organic solvent (e.g., methanol/chloroform).
-
For Biological Samples: Perform a two-step lipid extraction to separate sphingolipids from other lipid classes. A common method involves a modified Bligh-Dyer extraction.
b) Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating sphingolipids based on their acyl chain length and saturation.[3] For stereochemical analysis, a chiral stationary phase (CSP) column is required.[8]
-
Mobile Phase: A gradient of methanol and water, often with a small amount of formic acid and ammonium formate, is used for elution.
-
Flow Rate: Typically 0.2-0.5 mL/min.
c) Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingolipids.
-
Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, targeting specific precursor-to-product ion transitions. For structural confirmation, a full scan or product ion scan can be performed.
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the general steps for VCD analysis of a chiral molecule like a sphingosine derivative.[4]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 1-10 mg/mL. The solvent must be transparent in the infrared region of interest.
-
Data Acquisition:
-
Acquire VCD and IR spectra using a VCD spectrometer.
-
Typically, spectra are collected over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The experimental VCD spectrum is compared with the calculated spectrum of a known stereoisomer.
-
Computational modeling (e.g., using density functional theory, DFT) is required to predict the VCD spectra of the possible stereoisomers.
-
Visualizing Experimental Workflows and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and a key signaling pathway involving sphingolipids.
Alternative Compounds for Comparison
While this compound is a valuable synthetic intermediate, a comprehensive analysis often involves comparison with related, biologically active sphingolipids.
-
D-erythro-sphingosine: The parent compound, lacking the protecting groups. Its analysis provides a baseline for understanding the influence of the Boc and pivaloyl groups on chromatographic and spectroscopic behavior.
-
Ceramides (e.g., N-stearoyl-D-erythro-sphingosine): These N-acylated sphingosines are central to sphingolipid metabolism.[9] Comparing their analysis can reveal how different N-substituents (Boc vs. acyl chain) affect analytical outcomes.
-
Sphingosine-1-phosphate (S1P): A key signaling molecule with a phosphate group at the C1 position.[10] Its analysis highlights techniques for handling highly polar, charged sphingolipids.
Conclusion
The stereochemical analysis of this compound requires a multi-faceted approach. While HPLC-MS/MS on a chiral stationary phase offers a powerful combination of separation and sensitive detection, spectroscopic methods like VCD and chiral LC-CD-NMR provide invaluable, unambiguous stereochemical information. The choice of methodology will be dictated by the specific research question, but a combination of these techniques will yield the most comprehensive characterization of this and other complex sphingolipids. The presence of the N-Boc and 1-pivaloyl protecting groups necessitates careful optimization of analytical conditions, particularly for mass spectrometric fragmentation and chromatographic separation, when compared to their unprotected counterparts.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of free sphingosine in liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
The following sections detail the cytotoxic activities of several synthetic sphingolipid analogs against various cancer cell lines, outline a standard experimental protocol for assessing cytotoxicity, and illustrate the key signaling pathways involved in sphingolipid-mediated cell fate decisions.
Comparative Cytotoxicity Data
The cytotoxic effects of synthetic sphingosine analogs are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The table below summarizes the IC50 values for a selection of sphingosine and phytosphingosine analogs from published studies.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Phytosphingosine Analogues (primary amines) | B16 Murine Melanoma | Low µM range | [1] |
| FTY720 (Fingolimod) | A172 Glioblastoma | 4.6 | [2] |
| FTY720 (Fingolimod) | G28 Glioblastoma | 17.3 | [2] |
| FTY720 (Fingolimod) | U87 Glioblastoma | 25.2 | [2] |
| CHEMBL1540377 | Raji (Non-Hodgkin's Lymphoma) | 6.25 | [3] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | 0.81 ± 0.04 µg/mL | [4] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 µg/mL | [4] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | ZR75-1 (Breast Cancer) | 1.12 ± 0.06 µg/mL | [4] |
Experimental Protocols: Assessing Cytotoxicity
A standard method for determining the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][6]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][8] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to an untreated control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways in Sphingolipid-Mediated Cell Fate
Sphingolipids, including ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate the balance between cell survival and apoptosis.
Ceramide-Induced Apoptosis
Ceramide, a central molecule in sphingolipid metabolism, is a well-known inducer of apoptosis.[9] It can be generated through the hydrolysis of sphingomyelin or via de novo synthesis.[9] Ceramide can trigger apoptosis through various mechanisms, including the activation of stress-activated protein kinases (SAPK)/c-jun kinases (JNK), disruption of mitochondrial function, and generation of reactive oxygen species (ROS).[9][10][11] The accumulation of ceramide can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[10][12]
Sphingosine-1-Phosphate (S1P) Mediated Cell Survival
In contrast to ceramide, S1P is a pro-survival signaling molecule.[13] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[13] S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface.[14][15] The activation of S1P receptors can initiate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration, and inhibit apoptosis.[16][17] The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.
References
- 1. Asymmetric synthesis and cytotoxic activity of isomeric phytosphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational screening and in vitro evaluation of sphingosine-1-phosphate analogues as therapeutics for Non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. protocols.io [protocols.io]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The effect of S1P receptor signaling pathway on the survival and drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-phosphate interacts with Survivin pathway to enhance tumorigenesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Boc-1-pivaloyl-D-erythro-sphingosine, ensuring the protection of laboratory personnel and the environment.
While this compound and its degradation products are not classified as toxic, the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes[1]. Therefore, adherence to proper safety protocols during disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles or glasses | To prevent eye irritation from dust or splashes[1]. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact and potential irritation[1]. |
| Body Protection | Laboratory coat | To protect against accidental spills. |
| Respiratory Protection | Dust mask or respirator | To be used if handling large quantities or if dust is generated, to prevent inhalation[1]. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental control regulations[1]. The following steps provide a general framework for this process.
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a separate, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification. Do not mix with other waste streams.
2. Spill Management: In the event of a spill, the following procedures should be followed:
-
Small Spills: Use appropriate tools, such as a spatula or brush, to carefully transfer the spilled material into a labeled waste disposal container[1].
-
Large Spills: Employ a shovel or other suitable tool to place the spilled material into a convenient and secure waste disposal container[1].
3. Container Management:
-
Empty Containers: Once a container of this compound is empty, it should be triple-rinsed with an appropriate solvent. The resulting rinsate must be collected and disposed of as hazardous waste[2][3]. After rinsing, the label should be defaced, and the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for specific disposal protocols. They will arrange for the collection and proper disposal of the hazardous waste in compliance with all relevant regulations.
Below is a logical workflow for the disposal process of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-Boc-1-pivaloyl-D-erythro-sphingosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Boc-1-pivaloyl-D-erythro-sphingosine. The following procedures are based on best practices for handling similar sphingosine derivatives and are intended to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect gloves before use. | Prevents skin contact. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. An impervious gown may be required for larger quantities or when there is a risk of significant splashing. | Protects skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if working outside a ventilated enclosure. | Prevents inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Remove and wash contaminated clothing before reuse.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Recommended storage temperature is typically in a freezer.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
Waste Disposal:
-
Waste is generally classified as hazardous.[2]
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Do not empty into drains.[1]
-
Contaminated packaging should be disposed of as hazardous or special waste.[2]
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
